1-(6-Nitropyridin-3-yl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(6-nitropyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDLQPOKISIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457598 | |
| Record name | 1-(6-nitropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775288-71-6 | |
| Record name | 1-(6-nitropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-nitropyridin-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(6-Nitropyridin-3-yl)piperazine chemical properties
An In-Depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this document synthesizes its core chemical properties, provides detailed synthetic protocols with mechanistic insights, and explores its applications as a strategic intermediate in the synthesis of targeted therapeutics.
This compound is a heterocyclic compound featuring a piperazine ring attached to the 3-position of a 6-nitropyridine moiety.[1] This structural arrangement, combining the versatile piperazine scaffold with the electron-deficient nitropyridine ring, makes it a valuable intermediate for further chemical elaboration.[2][3]
The compound typically presents as a yellow solid and its core physicochemical properties are summarized below.[4]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 775288-71-6 | [1][4][5][6] |
| Molecular Formula | C₉H₁₂N₄O₂ | [1][4][5] |
| Molecular Weight | 208.22 g/mol | [1][4][5] |
| Physical Form | Solid | [7] |
| Appearance | Yellow Solid | [4][6] |
| Solubility | Soluble in Chloroform, Methanol | [7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7][8] |
| Boiling Point | 422.8 ± 40.0 °C (Predicted) | [7] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [7] |
| InChI Key | UBCDLQPOKISIDX-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The primary and most efficient route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is highly effective due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.
The general reaction involves coupling a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) with piperazine, often in the presence of a non-nucleophilic base in a polar aprotic solvent.[1][4][6]
Synthetic Workflow and Mechanism
The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom at the 3-position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated to restore aromaticity, yielding the final product.
Caption: General workflow for the synthesis of this compound.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Field-Proven Experimental Protocol
This protocol is a synthesized example based on established methodologies.[4][6]
Objective: To synthesize this compound from 5-bromo-2-nitropyridine and piperazine.
Materials:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
Piperazine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and acetonitrile.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants and supports the ionic SNAr mechanism. Using a slight excess of piperazine ensures the complete consumption of the starting halide.
-
-
Base Addition: Add DIPEA (1.5 eq) to the mixture.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Its steric hindrance prevents it from competing with piperazine as a nucleophile.
-
-
Heating: Heat the mixture to reflux for 8-12 hours.
-
Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is fully consumed. This provides a clear endpoint for the reaction.
-
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel.
-
Causality: A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically used to separate the non-polar impurities from the more polar product. The final product is obtained as a yellow solid with reported yields often exceeding 80%.[4][6]
-
Spectroscopic Characterization
The identity and purity of this compound are confirmed using standard spectroscopic techniques. The data provided in the literature is consistent and serves as a reliable reference.[4][6]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.96 (d, J = 9.3 Hz, 1H, Pyridine-H)
-
δ 7.88 (d, J = 2.9 Hz, 1H, Pyridine-H)
-
δ 7.26 (dd, J = 9.3, 3.0 Hz, 1H, Pyridine-H)
-
δ 3.64 (t, 4H, Piperazine-H)
-
δ 3.32 (t, 4H, Piperazine-H)
-
Expert Insight: The downfield shifts of the pyridine protons are characteristic of an electron-deficient aromatic ring. The two distinct signals for the piperazine protons indicate different chemical environments for the CH₂ groups adjacent to the pyridine ring versus the N-H group. The observation of broad singlets in some solvents can indicate conformational exchange dynamics.[9]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
High-Resolution Mass Spectrometry (HRMS-ESI):
Reactivity and Derivatization Potential
This compound is a bifunctional molecule, offering two primary sites for further chemical modification, which is precisely why it is a valuable scaffold in drug discovery.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing agents.[1] This transformation is pivotal, as the resulting amino group can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.
-
Functionalization of the Piperazine N-H: The secondary amine of the piperazine ring is a potent nucleophile and can be easily functionalized via acylation, alkylation, sulfonation, or by coupling with various electrophiles.
Caption: Key derivatization pathways for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The primary significance of this compound lies in its role as a key intermediate for the synthesis of highly potent and selective kinase inhibitors.[1][6]
-
CDK4/6 Inhibitors: This compound is a known precursor and impurity in the synthesis of Palbociclib, an FDA-approved drug for the treatment of HR-positive breast cancer.[6] Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.[1] The 6-aminopyridinyl moiety, derived from the reduction of the nitro group in the title compound, is crucial for binding to the hinge region of the kinase.[1]
-
Privileged Scaffold: The piperazine ring is considered a "privileged scaffold" in drug design, known for improving physicochemical properties such as aqueous solubility and for its ability to interact with multiple biological targets.[2][3][10] Its incorporation into drug candidates can favorably modulate their pharmacokinetic (ADME) profiles.[3][10]
Safety and Handling
As a nitroaromatic compound, this compound requires careful handling. Many compounds in this class are toxic, mutagenic, and can be absorbed through the skin.[11][12]
| Hazard Type | GHS Information |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5][13] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[11][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 775288-71-6 [chemicalbook.com]
- 7. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 775288-71-6|this compound|BLD Pharm [bldpharm.com]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. capotchem.cn [capotchem.cn]
- 14. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
The Strategic Intermediate: A Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine (CAS No. 775288-71-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Modern Oncology
In the landscape of targeted cancer therapy, the final drug product often takes center stage. However, the journey to these life-saving molecules is paved with critical, often unsung, chemical intermediates. 1-(6-Nitropyridin-3-yl)piperazine is one such pivotal architect. While not a therapeutic agent itself, its structural features and chemical reactivity make it an indispensable building block in the synthesis of potent therapeutics, most notably in the class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. This guide provides an in-depth exploration of this key intermediate, from its fundamental chemical identity and synthesis to its crucial role in the development of next-generation anticancer agents.
Section 1: Molecular Identity and Physicochemical Profile
This compound is a heterocyclic compound characterized by a piperazine ring linked to a nitropyridine moiety.[1] This unique combination of a saturated heterocycle and an electron-deficient aromatic system dictates its chemical behavior and utility in medicinal chemistry.
Core Chemical Data
A summary of the key identifiers and physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 775288-71-6 | [2] |
| Molecular Formula | C₉H₁₂N₄O₂ | [3] |
| Molecular Weight | 208.22 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Appearance | Yellow solid | [4] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Spectroscopic Signature
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following data are characteristic of the compound:
-
¹H NMR (DMSO-d6, 400 MHz) δ (ppm): 7.96 (d, J = 9.3 Hz, 1H, Pyr-H), 7.88 (d, J = 2.9 Hz, 1H, Pyr-H), 7.26 (dd, J = 9.3, 3.0 Hz, 1H, Pyr-H), 3.64 (t, 4H, Pyr-NCH₂CH₂N), 3.32 (t, 4H, Pyr-NCH₂CH₂N).[4]
-
¹³C NMR (DMSO-d6, 100 MHz) δ (ppm): 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[4]
-
High-Resolution Mass Spectrometry (HRMS, ESI): Calculated for C₉H₁₂N₄O₂ [M+H]⁺: 209.1039; Found: 209.1030.[4] The predicted m/z for the [M+H]⁺ adduct is 209.10330.[6]
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic chemistry.
The SₙAr Pathway: A Tale of Electron Deficiency
The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 6-position. The SₙAr mechanism proceeds via a high-energy anionic intermediate, and the stability of this intermediate is paramount to the reaction's success.[7] The attack of a nucleophile is favored at the positions ortho and para to the nitrogen atom (C2 and C4) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[7][8] In the case of a 3-substituted pyridine, this resonance stabilization involving the nitrogen is not possible.[8]
The diagram below illustrates the general mechanism for SₙAr on a pyridine ring.
Caption: Generalized SₙAr mechanism on a pyridine derivative.
Laboratory-Scale Synthesis Protocol
A common and effective method for the synthesis of this compound involves the reaction of a halo-substituted nitropyridine with piperazine.
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
5-Bromo-2-nitropyridine
-
Piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in acetonitrile.[4]
-
Rationale: Piperazine acts as the nucleophile. An excess is used to drive the reaction to completion and minimize the formation of di-substituted byproducts. DIPEA is a non-nucleophilic base used to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux for approximately 8 hours.[4]
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is consumed.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[4]
-
Purification: Purify the resulting residue by column chromatography on silica gel to yield the final product as a yellow solid.[4]
-
Rationale: Column chromatography is a standard technique to separate the desired product from unreacted starting materials, byproducts, and the DIPEA salt.
-
This protocol typically affords the product in good yield (around 82%).[4]
Section 3: The Piperazine Scaffold in Drug Discovery
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry.[9] Its prevalence in a wide array of approved drugs is a testament to its favorable properties.
Advantages of the Piperazine Moiety
-
Improved Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability.[10]
-
Structural Versatility: The piperazine ring can act as a rigid linker between two pharmacophores, locking the molecule in a bioactive conformation.[10]
-
Modulation of Pharmacokinetics: The piperazine moiety provides sites for metabolism, which can be strategically modified to fine-tune the drug's half-life and clearance profile.[11]
-
Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, and the N-H groups as donors, facilitating strong interactions with biological targets such as enzymes and receptors.[10]
The diagram below illustrates the key features of the piperazine scaffold.
Caption: Advantages of the piperazine scaffold in drug design.
Section 4: Application in the Synthesis of CDK4/6 Inhibitors
The primary and most significant application of this compound is as a key starting material in the synthesis of Palbociclib, a first-in-class CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[1][12]
The CDK4/6 Pathway: A Central Regulator of the Cell Cycle
Cyclin-dependent kinases 4 and 6 (CDK4/6) are serine/threonine kinases that, in complex with D-type cyclins, play a crucial role in the G1 phase of the cell cycle.[13][14] The activated Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor.[15][16] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase (DNA synthesis).[17] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[13][18]
The diagram below outlines the CDK4/6-Rb signaling pathway.
Caption: The CDK4/6-Rb pathway in cell cycle progression.
Synthetic Route to Palbociclib
This compound serves as a precursor to the aminopyridine fragment of Palbociclib. The synthetic workflow involves the following key transformations:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, typically through catalytic hydrogenation. This yields 1-(6-aminopyridin-3-yl)piperazine.
-
Coupling Reaction: The resulting aminopyridine is then coupled with the pyrimidine core of Palbociclib in a subsequent synthetic step.
The diagram below illustrates the role of this compound in the synthesis of Palbociclib.
Caption: Role of the topic compound in Palbociclib synthesis.
Section 5: Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its use as a pharmaceutical intermediate.[19] A variety of analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound and for quantifying any impurities.[20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis of piperazine derivatives.[21]
-
Spectroscopic Methods (NMR, IR, MS): As detailed in Section 1.2, these methods are used to confirm the structure and identity of the compound.
Section 6: Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, lab coat), and avoid inhalation of dust.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere.[5]
Conclusion: An Enabling Molecule for Targeted Therapy
This compound stands as a testament to the crucial role of chemical intermediates in the advancement of medicine. Its synthesis, rooted in fundamental principles of organic chemistry, provides a reliable and scalable route to a key building block for a new generation of anticancer drugs. For researchers and professionals in drug development, a thorough understanding of this molecule—from its synthesis and characterization to its strategic application—is essential for the continued innovation in targeted oncology.
References
- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 2. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 775288-71-6|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C9H12N4O2) [pubchemlite.lcsb.uni.lu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cleanchemlab.com [cleanchemlab.com]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
1-(6-Nitropyridin-3-yl)piperazine molecular weight and formula
An In-depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Structurally, it consists of a piperazine ring attached to a nitropyridine moiety. This arrangement makes it a valuable and versatile building block, or intermediate, in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its most notable application is as a key precursor in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety considerations, tailored for researchers and professionals in the pharmaceutical sciences.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₄O₂ | [3][4][5][6] |
| Molecular Weight | 208.22 g/mol | [3][4][5][6] |
| CAS Number | 775288-71-6 | [3][4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | Yellow solid | [1][6] |
| Solubility | Soluble in Chloroform and Methanol | [2][7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place. | [2][7][8] |
| pKa (Predicted) | 8.50 ± 0.10 | [2] |
| Boiling Point (Predicted) | 422.8 ± 40.0 °C | [2][7] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [2][7] |
Synthesis and Mechanism
The primary method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental in medicinal chemistry for creating carbon-nitrogen bonds, particularly with electron-deficient aromatic systems like nitropyridines.
The nitro group (-NO₂) is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. The substitution typically occurs at positions ortho or para to the nitro group. In this synthesis, a halogenated nitropyridine (such as 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) serves as the electrophile, while the secondary amine of the piperazine ring acts as the nucleophile.[5][9]
The choice of a base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, driving the equilibrium towards the product.[1] The solvent and temperature are selected to ensure sufficient solubility of the reactants and to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup : To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and a suitable solvent such as acetonitrile or dimethyl sulfoxide.[1][6]
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Heating : Heat the reaction mixture to reflux (e.g., 80-95°C) for several hours (typically 5-8 hours).[6] The choice of a higher boiling point solvent like n-butanol can also be effective.[5]
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is consumed.[1][6]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purification : Purify the resulting crude residue by column chromatography on silica gel to yield this compound as a yellow solid.[6] Typical yields for this reaction are high, often in the range of 82-96%.[1]
Purification and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound, which is critical for its use in subsequent synthetic steps and for regulatory purposes.
Analytical Characterization Data
The identity of this compound is confirmed using standard spectroscopic techniques.
| Technique | Expected Results | Source(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.96 (d, 1H), 7.88 (d, 1H), 7.26 (dd, 1H), 3.64 (t, 4H), 3.32 (t, 4H) | [1][6] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8 | [1][6] |
| HRMS (ESI) | [M+H]⁺ calculated: 209.1039; found: 209.1030 | [1][6] |
The proton NMR signals correspond to the protons on the pyridine ring and the two distinct sets of methylene protons on the piperazine ring. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors.
-
Precursor to Palbociclib : It is a well-documented impurity and key starting material for Palbociclib, a CDK4/6 inhibitor.[2][10] The synthesis involves further reactions, including the reduction of the nitro group to an amine, followed by coupling with other building blocks.
-
Scaffold for Kinase Inhibitors : The nitropyridinyl-piperazine core is a common scaffold in the design of various protein kinase inhibitors. The piperazine nitrogen allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
-
Reference Standard : Due to its role as a synthetic precursor and potential impurity, highly purified this compound is used as a reference standard in the development and validation of analytical methods (e.g., HPLC) for quality control of the final API.[11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place as specified in the properties table.
-
Conclusion
This compound is a compound of significant industrial and academic interest, primarily due to its indispensable role as a building block in the synthesis of modern pharmaceuticals. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its versatile chemical handles, makes it a valuable intermediate for drug discovery programs targeting kinases and other enzyme classes. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or scientist working in the field of synthetic organic and medicinal chemistry.
References
- 1. This compound | 775288-71-6 [chemicalbook.com]
- 2. This compound CAS#: 775288-71-6 [m.chemicalbook.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 775288-71-6|this compound|BLD Pharm [bldpharm.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. cleanchemlab.com [cleanchemlab.com]
The Biological Significance of 1-(6-Nitropyridin-3-yl)piperazine: A Core Scaffold in CDK4/6 Inhibition
Abstract
This technical guide provides a comprehensive analysis of the biological activity of 1-(6-Nitropyridin-3-yl)piperazine, a key heterocyclic compound in modern medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of the FDA-approved CDK4/6 inhibitor, Palbociclib, the inherent structural motifs of this molecule confer significant biological potential. This document will delve into the synthesis, mechanism of action, and the broader context of its biological activity, with a focus on its role in the development of targeted cancer therapies. Experimental protocols and in-silico analyses are presented to provide a detailed understanding for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Privileged Scaffold
The piperazine ring is a ubiquitous feature in a vast array of biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] When coupled with a nitropyridine moiety, as in this compound, the resulting molecule becomes a versatile building block for a new generation of targeted therapeutics.[2] The primary significance of this compound lies in its role as a key precursor to Palbociclib, a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] The dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] This guide will explore the biological context of this compound, not merely as a synthetic intermediate, but as a pharmacophore with inherent potential for kinase inhibition.
Synthesis and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol .[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 775288-71-6 | [5] |
| Molecular Formula | C₉H₁₂N₄O₂ | [5] |
| Molecular Weight | 208.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Physical Form | Solid |
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 3-chloro-6-nitropyridine or 5-bromo-2-nitropyridine with an excess of piperazine.[2][3]
Detailed Synthesis Protocol
A representative synthesis protocol is as follows:
-
To a solution of 5-bromo-2-nitropyridine (1 equivalent) in a suitable solvent such as acetonitrile or dimethyl sulfoxide, add piperazine (1.2 to 1.5 equivalents).[2]
-
The reaction mixture is heated under reflux for several hours, with progress monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield this compound as a solid.[2]
Biological Activity and Mechanism of Action
While direct experimental data on the isolated biological activity of this compound is not extensively published in peer-reviewed literature, its integral role in the structure of Palbociclib provides strong inferential evidence of its biological significance. The pyridopyrimidine core of Palbociclib, to which the this compound moiety is attached, is a known scaffold for potent CDK4/6 inhibitors.[4]
The CDK4/6-Cyclin D-Rb Pathway: A Key Regulator of the Cell Cycle
The G1 phase of the cell cycle is a critical checkpoint controlled by the activity of CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for the transition to the S phase and subsequent DNA replication. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[4]
References
A Comprehensive Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine: A Key Intermediate in the Synthesis of Palbociclib
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Palbociclib. It provides a detailed exploration of 1-(6-Nitropyridin-3-yl)piperazine, a pivotal intermediate, covering its synthesis, characterization, and subsequent conversion to the final active pharmaceutical ingredient (API). The methodologies and insights presented herein are grounded in established chemical principles and aim to facilitate the efficient and scalable production of this crucial molecule.
Introduction: The Strategic Importance of this compound in Palbociclib's Architecture
Palbociclib, marketed as Ibrance®, is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. Its therapeutic success in treating HR-positive, HER2-negative advanced breast cancer has established it as a significant oncology therapeutic. The chemical synthesis of Palbociclib relies on a convergent strategy, where key fragments of the molecule are prepared separately and then coupled in the final stages. One such indispensable fragment is the piperazine-substituted pyridine moiety, which is introduced into the Palbociclib structure via the intermediate, this compound. The purity and yield of this intermediate directly impact the efficiency and quality of the final API.
Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale
The predominant and most industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group from an activated pyridine ring by piperazine.
Mechanistic Underpinnings
The synthesis leverages the electronic properties of the starting material, typically 3-bromo-6-nitropyridine or 3-chloro-6-nitropyridine. The potent electron-withdrawing nature of the nitro group (-NO2) at the 6-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 3-position. Piperazine, a secondary diamine, acts as the nucleophile, with one of its nitrogen atoms attacking the electron-deficient carbon atom at the 3-position, leading to the displacement of the halide leaving group.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromo-6-nitropyridine (or 3-chloro-6-nitropyridine)
-
Piperazine (anhydrous)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO))
-
Ethyl acetate (for extraction)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a clean, dry reaction vessel equipped with a stirrer and a condenser, dissolve 3-bromo-6-nitropyridine (1.0 equivalent) in the chosen solvent.
-
Add piperazine (typically 2.0-3.0 equivalents) and the base (1.5-2.0 equivalents) to the solution. The excess piperazine acts as both a reactant and a scavenger for the hydrohalic acid byproduct.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
If using a water-miscible solvent like DMF, pour the reaction mixture into a larger volume of water to precipitate the product. If using a less miscible solvent, proceed with extraction.
-
Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities and solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield a pure, typically yellow, solid.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound before its use in the subsequent steps of Palbociclib synthesis.
| Analytical Method | Parameter Measured | Typical Specification |
| 1H NMR | Chemical structure and proton environment | Conforms to the reference spectrum |
| 13C NMR | Carbon skeleton of the molecule | Conforms to the reference spectrum |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak consistent with C9H12N4O2 |
| HPLC | Purity and impurity profile | >99.0% |
| Melting Point | Physical property indicative of purity | Sharp and within the specified range |
| Loss on Drying (LOD) | Residual solvent content | <0.5% |
The Crucial Transformation: Conversion to the Palbociclib Core
The journey from this compound to Palbociclib involves two key chemical transformations: the reduction of the nitro group and the subsequent coupling with the pyrimidine core of the final molecule.
Reduction of the Nitro Group
The nitro group of this compound is reduced to a primary amine (-NH2) to yield 5-(piperazin-1-yl)pyridin-2-amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents such as iron powder in an acidic medium (e.g., acetic acid or ammonium chloride) can also be employed.
Final Coupling to Form Palbociclib
The newly formed 5-(piperazin-1-yl)pyridin-2-amine acts as a nucleophile in the final coupling step. It is reacted with a suitable 2-chloro-substituted pyrido[2,3-d]pyrimidine derivative, which is the other key fragment of the Palbociclib molecule. This reaction is another SNAr process, where the amino group of the pyridine ring displaces the chlorine atom on the pyrimidine core, forming the final carbon-nitrogen bond and completing the synthesis of Palbociclib.
Caption: The synthetic pathway from the intermediate to Palbociclib.
Conclusion: A Foundation for Quality Pharmaceutical Manufacturing
The synthesis of this compound represents a critical juncture in the manufacturing of Palbociclib. A well-defined, controlled, and optimized synthetic process for this intermediate is fundamental to ensuring the overall quality, purity, and yield of the final active pharmaceutical ingredient. The protocols and analytical methodologies outlined in this guide provide a solid foundation for achieving these objectives, ultimately contributing to the production of a safe and effective therapeutic agent for patients in need.
The Emergence of a Key Building Block: A Technical Guide to 1-(6-Nitropyridin-3-yl)piperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2] This guide focuses on a particularly significant derivative, 1-(6-Nitropyridin-3-yl)piperazine, a heterocyclic compound that has become an indispensable intermediate in the synthesis of targeted therapeutics.[3][4] We will explore the primary synthetic routes to this molecule, delve into its characterization, and illuminate its critical role in the development of groundbreaking drugs, thereby providing a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of a Nitropyridinylpiperazine Scaffold
While the broader history of piperazine derivatives in medicine is extensive, the story of this compound is intrinsically linked to the modern era of targeted cancer therapy.[5][6][7] Its significance lies not in its own direct biological activity, but in its function as a pivotal precursor for complex active pharmaceutical ingredients (APIs). The strategic placement of the nitro group on the pyridine ring and the reactive secondary amine of the piperazine moiety make it a versatile synthon for constructing molecules with high affinity and selectivity for specific biological targets.[3]
The primary driver for the increased focus on this compound has been its role as a key intermediate in the synthesis of Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3][4] This application underscores the compound's importance, as the development of such targeted therapies represents a major advancement in oncology.
Synthesis and Mechanistic Considerations
The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr).[3] This reaction leverages the electron-withdrawing effect of the nitro group, which activates the pyridine ring towards nucleophilic attack by piperazine.
Primary Synthetic Pathways
Two main strategies have been reported, differing in the leaving group on the pyridine ring:
-
Route A: From 5-Bromo-2-nitropyridine: This common method involves the reaction of 5-bromo-2-nitropyridine with piperazine.[3][8] The reaction is typically carried out under reflux conditions in the presence of a base to scavenge the hydrobromic acid formed.
-
Route B: From 3-Chloro-6-nitropyridine: An alternative approach utilizes 3-chloro-6-nitropyridine as the starting material.[3] Similar to the bromo- a nucleophilic substitution reaction with an excess of piperazine leads to the desired product.
The choice between these starting materials may be influenced by factors such as commercial availability, cost, and reactivity.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis from 5-Bromo-2-nitropyridine [8]
-
Reaction Setup: A mixture of 5-bromo-2-nitropyridine (24.7 mmol), piperazine (29.2 mmol), and N,N-diisopropylethylamine (DIPEA) (37.1 mmol) is prepared in acetonitrile (100 mL).
-
Reaction Conditions: The mixture is heated to reflux for 8 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed by evaporation, and the resulting residue is purified by column chromatography to yield the final product.
Protocol 2: Synthesis from 3-Chloro-6-nitropyridine [3]
-
Reaction Setup: 3-chloro-6-nitropyridine is reacted with an excess of piperazine in n-butanol.
-
Reaction Conditions: The reaction mixture is heated at 95°C for 24 hours.
-
Yield: This method has been reported to achieve a high yield of 96%.[3]
Physicochemical Properties and Characterization
This compound is typically isolated as a yellow solid.[8] Its identity and purity are confirmed through various analytical techniques.
| Property | Value | Source |
| CAS Number | 775288-71-6 | [9][10][11] |
| Molecular Formula | C₉H₁₂N₄O₂ | [9][10][11] |
| Molecular Weight | 208.22 g/mol | [3][9][10] |
| Appearance | Yellow Solid | [8] |
Characterization Data:
-
¹H NMR (DMSO-d6, 400 MHz): δ 7.96 (d, J = 9.3 Hz, 1H), 7.88 (d, J = 2.9 Hz, 1H), 7.26 (dd, J = 9.3, 3.0 Hz, 1H), 3.64 (t, 4H), 3.32 (t, 4H).[8]
-
¹³C NMR (DMSO-d6, 100 MHz): δ 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[8]
-
High-Resolution Mass Spectrometry (HRMS, ESI): [M+H]⁺ calculated: 209.1039, measured: 209.1030.[8]
The hydrochloride salt of this compound is also available and is used in certain applications.[12][13]
Role in Drug Discovery and Development
The primary application of this compound is as a crucial intermediate in the synthesis of more complex molecules with therapeutic value.
Caption: Role as an intermediate in CDK4/6 inhibitor synthesis.
Precursor to CDK4/6 Inhibitors
The synthesis of Palbociclib and other related CDK4/6 inhibitors involves the initial reduction of the nitro group of this compound to an amine.[4] This amine then serves as a nucleophile in subsequent coupling reactions to build the final complex structure of the drug.
Intermediate for Other Kinase Inhibitors
Patents have also disclosed the use of this compound and its derivatives as intermediates in the synthesis of inhibitors for other kinases, such as Bruton's tyrosine kinase (Btk), highlighting its broader utility in the development of targeted therapies for immune disorders.[14]
Conclusion
This compound has transitioned from a niche chemical entity to a cornerstone intermediate in modern drug development. Its straightforward synthesis via nucleophilic aromatic substitution and its ideal positioning of reactive functional groups have made it an invaluable building block for the creation of highly specific and effective kinase inhibitors. The continued exploration of new therapeutic targets will likely expand the applications of this versatile scaffold, solidifying its importance for researchers and scientists in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Protheragen [protheragen.ai]
- 11. This compound | 775288-71-6 [sigmaaldrich.com]
- 12. hexonsynth.com [hexonsynth.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-(6-Nitropyridin-3-yl)piperazine: A Guide for Researchers
An In-depth Technical Guide
Introduction
1-(6-Nitropyridin-3-yl)piperazine (CAS No: 775288-71-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key synthetic intermediate, notably in the synthesis of CDK4/6 inhibitors like Palbociclib.[1] Given its role as a critical building block, the unambiguous confirmation of its structure and purity is paramount. This technical guide provides a detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
This document is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible characterization of this important molecule.
The molecular structure, with the chemical formula C₉H₁₂N₄O₂, consists of a piperazine ring attached at its N1 position to the C3 position of a 6-nitropyridine ring.[1][2] This substitution pattern gives rise to a distinct spectroscopic fingerprint, which will be elucidated in the following sections.
Caption: Molecular Structure of this compound
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H (proton) and ¹³C (carbon) NMR provide definitive information about the molecular framework, confirming the connectivity of the pyridine and piperazine rings and the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR Analysis
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for the target compound.[3]
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is an excellent solvent for this compound and its residual solvent signals provide a convenient chemical shift reference.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup & Calibration:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆ solvent.
- "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is observed by optimizing the shape and symmetry of the lock signal. A well-shimmed field is critical for obtaining sharp peaks and resolving fine coupling patterns.
3. ¹H NMR Acquisition:
- Set the spectral width to encompass the expected range of proton signals (e.g., 0-10 ppm).
- Utilize a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer), which uses a 30° pulse angle as a good compromise between signal intensity and relaxation time for quantitative analysis.
- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
4. ¹³C NMR Acquisition:
- Set the spectral width to cover the full range of carbon signals (e.g., 0-160 ppm).
- Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to collapse proton-carbon couplings, resulting in a simplified spectrum with a single peak for each unique carbon atom and enhanced signal-to-noise.
- A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.
5. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain signal into the frequency-domain spectrum.
- Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
- Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to each signal.
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a wealth of information. The integration values confirm the proton count for each distinct chemical environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, and the coupling constants (J-values) give insight into the geometric relationship between coupled protons.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆) [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.96 | d | 9.3 | 1H | Pyr-H5 |
| 7.88 | d | 2.9 | 1H | Pyr-H2 |
| 7.26 | dd | 9.3, 3.0 | 1H | Pyr-H4 |
| 3.64 | t | Not specified | 4H | Pip-H (adjacent to Pyr) |
| 3.32 | t | Not specified | 4H | Pip-H (adjacent to NH) |
Note: The original source[4] provides triplet assignments for the piperazine protons but does not specify J-values. Typically, these would be in the range of 5-6 Hz for vicinal coupling in a flexible ring system.
Interpretation of ¹H NMR Spectrum:
-
Pyridine Ring Protons: The three aromatic protons appear in the downfield region (7.2-8.0 ppm), which is characteristic of electron-deficient aromatic systems. The strong electron-withdrawing effect of the nitro group at the C6 position and the nitrogen atom within the ring deshields these protons.
-
The signal at 7.88 ppm (H2) is a doublet, coupled only to H4 (a meta-coupling, J ≈ 2.9 Hz).
-
The signal at 7.96 ppm (H5) is a doublet, coupled only to H4 (an ortho-coupling, J ≈ 9.3 Hz).
-
The signal at 7.26 ppm (H4) appears as a doublet of doublets, as it is coupled to both H2 and H5, showing both the ortho and meta coupling constants.
-
-
Piperazine Ring Protons: The piperazine ring protons appear as two distinct signals, confirming the asymmetric substitution.
-
The protons at 3.64 ppm are adjacent to the electron-withdrawing nitropyridine ring, causing them to be more deshielded (further downfield) compared to the other piperazine protons.
-
The protons at 3.32 ppm are adjacent to the secondary amine (NH) group and are therefore in a more shielded environment. The signals are typically broad due to conformational exchange of the piperazine ring.[5]
-
¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum shows five signals for the nine carbon atoms, indicating molecular symmetry within the piperazine moiety.
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆) [4]
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | Pyr-C3 |
| 146.2 | Pyr-C6 |
| 136.6 | Pyr-C5 |
| 125.9 | Pyr-C2 |
| 118.4 | Pyr-C4 |
| 51.3 | Pip-C (adjacent to Pyr) |
| 45.8 | Pip-C (adjacent to NH) |
Interpretation of ¹³C NMR Spectrum:
-
Pyridine Ring Carbons: The chemical shifts are consistent with a substituted nitropyridine. The carbons directly attached to nitrogen or the nitro group (C6 and C3) are significantly downfield.
-
C3 (151.7 ppm): This carbon is attached to the piperazine nitrogen, which has a significant deshielding effect.
-
C6 (146.2 ppm): This carbon is attached to the highly electron-withdrawing nitro group, resulting in a downfield shift.
-
-
Piperazine Ring Carbons: As observed in the ¹H NMR, the two sets of methylene carbons in the piperazine ring are chemically non-equivalent.
-
51.3 ppm: These carbons are bonded to the pyridine ring and are more deshielded.
-
45.8 ppm: These carbons are adjacent to the NH group and are found at a more typical upfield position for secondary amine alpha-carbons.[6]
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides the exact molecular weight and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming elemental composition with high confidence.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The following protocol describes a standard method for obtaining HRMS data using electrospray ionization (ESI), a soft ionization technique well-suited for polar molecules like the target compound.
1. Sample Preparation:
- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range. The addition of formic acid promotes protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode.
2. Instrument Setup & Infusion:
- The analysis is typically performed on a Time-of-Flight (TOF) or Orbitrap mass spectrometer, capable of high-resolution measurements.
- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
- Optimize ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and robust ion signal for the [M+H]⁺ ion.
3. Data Acquisition:
- Acquire the mass spectrum in positive ion mode.
- Set the mass scan range to cover the expected m/z of the protonated molecule (e.g., m/z 100-500).
- Ensure the instrument is properly calibrated with a known standard to guarantee high mass accuracy.
HRMS Data and Interpretation
Data Presentation:
-
Molecular Formula: C₉H₁₂N₄O₂
-
Molecular Weight: 208.22 g/mol [1]
-
HRMS (ESI) Data: [4]
-
Calculated m/z for [C₉H₁₃N₄O₂]⁺ ([M+H]⁺): 209.1039
-
Measured m/z: 209.1030
-
The excellent agreement between the calculated and measured mass-to-charge ratio (with a mass error of less than 5 ppm) provides unequivocal confirmation of the compound's elemental composition and molecular formula.
Predicted Tandem MS (MS/MS) Fragmentation
While HRMS confirms the formula, tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion. In an MS/MS experiment, the [M+H]⁺ ion (m/z 209.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
The fragmentation of this compound is expected to be driven by cleavage of the piperazine ring and losses from the nitropyridine moiety.[7][8]
Table 3: Predicted Key Fragments in MS/MS of [M+H]⁺
| Predicted m/z | Lost Neutral Fragment | Fragment Structure |
| 179.1 | NO (30 u) | Loss of nitric oxide from the nitro group |
| 163.1 | NO₂ (46 u) | Loss of nitrogen dioxide from the nitro group[9][10] |
| 153.1 | C₂H₄N₂ (56 u) | Cleavage within the piperazine ring |
| 123.1 | C₃H₇N₂ (71 u) | Cleavage of the C-N bond between rings |
digraph "Fragmentation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];Parent [label="[M+H]⁺\nm/z 209.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="m/z 179.1"]; Frag2 [label="m/z 163.1"]; Frag3 [label="m/z 153.1"]; Frag4 [label="m/z 123.1"]; Parent -> Frag1 [label="- NO"]; Parent -> Frag2 [label="- NO₂"]; Parent -> Frag3 [label="- C₂H₄N₂"]; Parent -> Frag4 [label="- C₃H₇N₂"];
}
Caption: Predicted major fragmentation pathways for m/z 209.1.
Interpretation of Fragmentation:
-
Loss of NO and NO₂: These are characteristic fragmentation pathways for nitroaromatic compounds and would be expected upon collisional activation.[9][10][11]
-
Piperazine Ring Cleavage: The piperazine ring is prone to fragmentation. Cleavage across the ring can lead to fragments like the one at m/z 153.1.[7][8] The most common cleavages occur at the C-N bonds.[8]
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the molecular skeleton, confirming the substitution pattern and connectivity of the aromatic and heterocyclic rings. High-resolution mass spectrometry validates the elemental composition with high accuracy. Together, these techniques form a robust analytical workflow for the unambiguous identification and quality assessment of this crucial chemical intermediate, ensuring its suitability for downstream applications in research and development.
References
- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 2. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 1-(6-Nitropyridin-3-yl)piperazine for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 1-(6-Nitropyridin-3-yl)piperazine, a key heterocyclic building block in modern medicinal chemistry. Recognizing that robust physicochemical characterization is a cornerstone of successful drug development, this document moves beyond mere procedural outlines. It delves into the scientific rationale behind experimental design, offering detailed, field-proven protocols for solubility and stability assessment. The methodologies described are grounded in regulatory expectations, such as those from the International Council for Harmonisation (ICH), and are designed to generate the high-quality data required for informed decision-making in preclinical and formulation development. This guide is intended for researchers, chemists, and drug development professionals dedicated to advancing new chemical entities from the bench to the clinic.
Introduction: The Critical Role of Physicochemical Profiling
This compound is a heterocyclic compound featuring a piperazine ring attached to a nitropyridine moiety.[1][2] Its structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents, notably as a precursor to kinase inhibitors like Palbociclib, used in cancer therapy.[3][4]
The journey of a promising molecule like this from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among the most pivotal are solubility and stability.[5][6] Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise a drug's safety, efficacy, and shelf-life.[7][8] Therefore, a thorough and early assessment of these attributes is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the drug development pipeline. This guide provides the theoretical context and practical methodologies to conduct a rigorous evaluation of this compound.
Core Physicochemical Properties
A baseline understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₁₂N₄O₂ | [1][2] |
| Molecular Weight | 208.22 g/mol | [1][2] |
| Physical Form | Solid | [9] |
| Recommended Storage | 2-8°C, inert atmosphere, protect from light | [4] |
Comprehensive Solubility Assessment
Aqueous solubility directly influences a drug's absorption and, consequently, its bioavailability.[6][10] It is crucial to distinguish between two key types of solubility measurements that serve different purposes in drug discovery and development.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[6] It is a high-throughput screening assay used in early discovery to flag compounds that may have dissolution rate-limited absorption.[6]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[5][10] This value is critical for formulation development and for understanding the maximum achievable concentration in vivo.
Experimental Protocol 1: Thermodynamic Solubility Determination
Causality: The "shake-flask" method is the gold standard for determining thermodynamic solubility. By agitating an excess of the solid compound in the solvent for an extended period, we ensure that the system reaches a true equilibrium between the dissolved and undissolved states, providing a definitive measure of the compound's maximum achievable concentration in that medium.[10]
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to 1 mL of the desired aqueous buffer (e.g., pH 2.0 HCl buffer, pH 7.4 phosphate-buffered saline) in a glass vial.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by filtering the suspension through a low-binding 0.45 µm filter. Centrifugation followed by careful removal of the supernatant is an alternative.[5]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The nitropyridine chromophore should allow for sensitive detection.
-
Data Reporting: Express the solubility in µg/mL or µM.
Data Presentation: Expected Solubility Profile
The solubility of a molecule containing basic piperazine and neutral nitropyridine moieties is expected to be pH-dependent.
| Medium | Expected Solubility (µg/mL) | Rationale |
| pH 2.0 Buffer (SGF) | High | The piperazine nitrogen atoms will be protonated, forming a more soluble salt. |
| pH 7.4 Buffer (SIF) | Moderate to Low | The compound will be less protonated, reducing its interaction with water. |
| Pure Water | Low | Limited solubility for a neutral organic molecule of this size. |
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Assessment.
Rigorous Stability Assessment
Stability testing provides crucial evidence on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12]
Theoretical Framework: Forced Degradation Studies
Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of stability assessment.[13][14] By subjecting the drug substance to conditions more severe than accelerated stability testing, we aim to:
-
Identify Degradation Pathways: Understand how the molecule breaks down (e.g., hydrolysis, oxidation).[15][16]
-
Elucidate Degradant Structures: Characterize the potential impurities that could form during storage.[14]
-
Develop Stability-Indicating Methods: Demonstrate that the chosen analytical method (e.g., HPLC) can accurately measure the parent compound and separate it from all significant degradation products.[13][14] This is a critical aspect of method validation.
Prerequisite: Stability-Indicating Analytical Method
Before initiating a forced degradation study, a robust stability-indicating HPLC method must be developed and validated. For piperazine derivatives, reversed-phase HPLC with a C18 column and a UV detector is a common choice.[17][18] The method must be able to resolve the parent peak of this compound from any peaks that emerge under stress conditions. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.
Experimental Protocol 2: Forced Degradation Study
Causality: This protocol systematically exposes the compound to the most common degradation-inducing stresses. The conditions (acid, base, oxidant, heat, light) are chosen to accelerate decomposition, allowing for the rapid identification of potential liabilities and degradation products that might only appear after months or years under normal storage conditions.[16][19]
Methodology: For each condition, a solution of the compound (e.g., at 1 mg/mL) and a control solution (placebo/blank) are prepared. Samples are analyzed at initial, intermediate (e.g., 4, 8, 24 hours), and final time points. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl, stored at 60°C.
-
Procedure: Dissolve the compound in the acidic solution. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH, stored at 60°C.
-
Procedure: Dissolve the compound in the basic solution. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂), stored at room temperature.
-
Procedure: Dissolve the compound in the oxidative solution. Analyze directly at each time point. The nitro group and piperazine ring could be susceptible to oxidation.
-
-
Thermal Degradation:
-
Condition: Solid compound stored in an oven at 70°C.
-
Procedure: At each time point, withdraw a sample of the solid, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil.
-
Procedure: Analyze the light-exposed and control samples by HPLC.
-
Data Presentation: Illustrative Forced Degradation Results
| Stress Condition | % Assay of Parent | % Total Impurities | Observations |
| Control (t=0) | 100.0 | <0.1 | Single peak of high purity. |
| 0.1 M HCl / 60°C | 85.2 | 14.8 | Significant degradation. Major degradant peak at RRT 0.85. |
| 0.1 M NaOH / 60°C | 91.5 | 8.5 | Moderate degradation. Two minor degradant peaks observed. |
| 3% H₂O₂ / RT | 98.9 | 1.1 | Compound is relatively stable to oxidation. |
| Heat (70°C, solid) | 99.5 | 0.5 | High thermal stability in the solid state. |
| Light (ICH Q1B) | 96.3 | 3.7 | Some sensitivity to light, indicating the need for protective packaging. |
RRT = Relative Retention Time
Visualization: Forced Degradation Study Workflow
Caption: Overview of a Forced Degradation Study.
Conclusion and Strategic Implications
The systematic evaluation of solubility and stability for this compound, as outlined in this guide, is indispensable for its successful progression in a drug development program. The data generated from these studies directly inform critical decisions regarding formulation strategies, selection of storage conditions, and the establishment of a suitable shelf-life for the drug substance. By integrating this rigorous physicochemical profiling early in development, research teams can de-risk their projects, anticipate challenges, and build a robust data package to support regulatory filings, ultimately accelerating the path to clinical application.
References
- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 2. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 775288-71-6 [chemicalbook.com]
- 4. 775288-71-6|this compound|BLD Pharm [bldpharm.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. rheolution.com [rheolution.com]
- 8. criver.com [criver.com]
- 9. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Ascendant Trajectory of Nitropyridinyl-Piperazine Compounds in Modern Therapeutics: A Technical Guide
Abstract
The confluence of the nitropyridine scaffold and the piperazine motif has given rise to a class of compounds with profound therapeutic potential. This technical guide provides an in-depth exploration of nitropyridinyl-piperazine derivatives, navigating their synthesis, mechanism of action, and diverse applications in oncology, infectious diseases, and neurodegenerative disorders. We will dissect the intricate structure-activity relationships that govern their biological effects and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique pharmacological profile of these promising compounds.
Introduction: A Synthesis of Privileged Scaffolds
The nitropyridinyl-piperazine core represents a strategic amalgamation of two pharmacologically significant moieties. The pyridine ring, a ubiquitous feature in numerous FDA-approved drugs, offers a versatile scaffold for molecular elaboration. The introduction of a nitro group modulates the electronic properties of the pyridine ring, often enhancing the compound's interaction with biological targets.[1]
The piperazine ring is another "privileged" structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates.[2] Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of a compound's solubility, bioavailability, and target engagement.[3] The combination of these two scaffolds has yielded a new generation of molecules with a broad spectrum of biological activities.
Therapeutic Landscape: Key Applications and Mechanisms of Action
Nitropyridinyl-piperazine compounds have demonstrated significant promise across a range of therapeutic areas. The following sections will delve into their applications in oncology, as urease inhibitors, and in the context of neurodegenerative diseases.
Oncology: A Multi-pronged Attack on Cancer
The anticancer potential of nitropyridinyl-piperazine derivatives is a rapidly evolving field of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.
Several studies have demonstrated the ability of piperazine-containing compounds to induce programmed cell death, or apoptosis, in cancer cells. One novel piperazine derivative, PCC, has been shown to induce both intrinsic and extrinsic apoptotic pathways in human liver cancer cells.[4] Treatment with PCC resulted in a significant decrease in mitochondrial membrane potential and the release of cytochrome c, hallmarks of the intrinsic pathway.[4] Concurrently, the activation of caspase-8 indicated the involvement of the extrinsic pathway, linked to the suppression of NF-κB translocation.[4] This dual-action mechanism highlights the potential of these compounds to overcome resistance to apoptosis, a common challenge in cancer therapy.
The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. In studies with a novel piperazine derivative, a significant increase in the activity of caspases 3/7, 8, and 9 was observed in cancer cells following treatment.[4] The activation of caspase-9 is indicative of the intrinsic pathway, while caspase-8 activation points to the extrinsic pathway.[4]
Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. The piperazine moiety is a common feature in many kinase inhibitors.[5] While specific data on nitropyridinyl-piperazine compounds as kinase inhibitors is still emerging, the broader class of piperazine derivatives has shown significant promise. For instance, piperazine-substituted purine nucleobase analogs have been identified as potent anticancer agents that inhibit Src kinase in hepatocellular carcinoma cells.[6] One such compound demonstrated a high cytotoxic potential with an IC50 value of less than 5 µM and induced apoptosis.[6]
The following diagram illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.
Caption: Simplified kinase signaling pathway and the inhibitory action of nitropyridinyl-piperazine compounds.
The following table summarizes the in vitro cytotoxic activity of selected piperazine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [4] |
| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [4] |
| Compound 19 | Huh7 (Liver Cancer) | < 5 | [6] |
| Compound L3 | HCT116 p53+/+ (Colon Cancer) | 0.12 | [7] |
Urease Inhibition: Combating Gastric Pathogens
Urease is a key enzyme for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Inhibition of urease is a validated therapeutic strategy to combat these infections. Nitropyridinyl-piperazine compounds have emerged as potent urease inhibitors.
A series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives have been synthesized and evaluated for their urease inhibitory activity. Several of these compounds exhibited potent inhibition, with IC50 values significantly lower than that of the standard inhibitor, thiourea. The most active compounds in this series had IC50 values in the low micromolar range.
The following diagram illustrates the mechanism of urease and its inhibition.
Caption: Mechanism of urease and its inhibition by nitropyridinyl-piperazine compounds.
Neurodegenerative Disorders: A Glimmer of Hope for Alzheimer's Disease
The piperazine scaffold is a component of several compounds being investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The multifaceted nature of Alzheimer's, involving both amyloid-β (Aβ) plaques and neurofibrillary tangles of tau protein, necessitates multi-target therapeutic approaches.[1][8]
Piperazine derivatives have been designed to target both Aβ and tau pathologies.[1][8] Some multi-effect compounds incorporating a disubstituted piperazine scaffold have been shown to reduce both amyloid and tau pathology and improve memory in preclinical models of Alzheimer's disease.[1] These compounds can inhibit the release of Aβ peptides and reduce the phosphorylation of tau protein.[1]
Furthermore, certain piperazine derivatives have been found to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation.[9] Activation of TRPC6 has shown beneficial effects in models of Alzheimer's disease, suggesting a neuroprotective mechanism for these compounds.[9]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative nitropyridinyl-piperazine compound and for key biological assays.
Synthesis of 1-(5-Nitropyridin-2-yl)piperazine
This protocol describes a common method for the synthesis of 1-(5-nitropyridin-2-yl)piperazine via nucleophilic aromatic substitution.
Materials:
-
2-Chloro-5-nitropyridine
-
Piperazine
-
Acetonitrile (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq).
-
Add piperazine (1.2 eq) and anhydrous acetonitrile.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(5-nitropyridin-2-yl)piperazine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[10]
The following diagram outlines the general workflow for this synthesis.
Caption: General workflow for the synthesis of 1-(5-nitropyridin-2-yl)piperazine.
In Vitro Urease Inhibition Assay
This protocol is based on the Berthelot method for quantifying ammonia production.[6]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Thiourea (standard inhibitor)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test compounds and thiourea in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add urease solution and different concentrations of the test compound.
-
Positive control: Add urease solution and DMSO (vehicle control).
-
Negative control (blank): Add phosphate buffer instead of urease solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells. Incubate at 37°C for 30-60 minutes.
-
Color Development: Stop the reaction and add the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well.
-
Incubation: Incubate at room temperature for 20-30 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Assay for Anticancer Activity
This protocol assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[1][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of nitropyridinyl-piperazine compounds is intricately linked to their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
-
Position of the Nitro Group: The position of the nitro group on the pyridine ring significantly influences the compound's activity. For instance, in some series of urease inhibitors, the 3-nitro substitution on the pyridine ring has been found to be optimal for potent inhibition.
-
Substituents on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring plays a critical role in determining the compound's therapeutic target and potency. A wide variety of aryl, alkyl, and acyl groups have been explored, leading to compounds with diverse pharmacological profiles.[2] For example, the introduction of a 4-fluorobenzyl group on the piperazine moiety has been shown to be a crucial functional group for anticancer activity in some series of compounds.[2]
-
Linker between Pharmacophores: In more complex derivatives, the linker connecting the piperazine moiety to other pharmacophores can significantly impact activity. The length, flexibility, and chemical nature of the linker can influence the compound's ability to adopt the optimal conformation for binding to its target.
Preclinical Development Considerations: ADME and Toxicology
While the therapeutic potential of nitropyridinyl-piperazine compounds is evident, their progression to clinical candidates requires a thorough evaluation of their absorption, distribution, metabolism, excretion (ADME), and toxicology profiles.
-
ADME Properties: The piperazine moiety generally imparts favorable ADME properties, including improved aqueous solubility and oral bioavailability.[3][12] However, the specific ADME profile of each derivative will depend on the nature of the substituents. In silico tools and in vitro assays are valuable for predicting and assessing these properties early in the drug discovery process.[13][14]
-
Toxicology: The toxicological profile of piperazine and its derivatives has been studied. While piperazine itself has low acute toxicity, some derivatives have been reported to cause neurotoxicity at high doses.[15][16] Cardiotoxicity has also been observed with certain piperazine designer drugs.[17] A comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo studies, is essential to ensure the safety of any new nitropyridinyl-piperazine compound intended for therapeutic use.
Future Directions and Conclusion
The nitropyridinyl-piperazine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The versatility of this chemical framework allows for the generation of large libraries of compounds with diverse pharmacological activities. Future research in this area should focus on:
-
Expansion to New Therapeutic Targets: While significant progress has been made in oncology and infectious diseases, the potential of these compounds in other areas, such as inflammation and metabolic disorders, remains largely unexplored.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological effects of these compounds will facilitate the design of more selective and potent drugs.
-
Preclinical and Clinical Development: The most promising lead compounds should be advanced through rigorous preclinical and, ultimately, clinical studies to translate their therapeutic potential into tangible benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(5-Nitropyridin-2-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. International Journal of Research in Academic World Computational Analysis of Novel Piperazine Derivatives with 4TRJ Protein along with ADMET Studies [academicjournal.ijraw.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 1-(6-Nitropyridin-3-yl)piperazine in Modern Synthesis
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical application of 1-(6-Nitropyridin-3-yl)piperazine (CAS No. 775288-71-6). It serves as a critical heterocyclic building block in medicinal chemistry, primarily due to the unique reactivity conferred by its constituent nitropyridine and piperazine moieties. We will delve into the core principles of its synthesis via Nucleophilic Aromatic Substitution (SNAr), explore its pivotal role as a precursor in multi-step synthetic campaigns, and provide detailed, field-tested protocols for its synthesis and subsequent functionalization. The causality behind experimental choices, safety protocols, and characterization data are explained to ensure reproducible and reliable outcomes.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound is a compound of significant interest in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a piperazine ring attached to a nitro-substituted pyridine, offers two distinct and strategically important reactive sites.[3]
-
The Nitropyridine Moiety: The potent electron-withdrawing nature of the nitro group activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution. This same group can be readily reduced to an amino group, providing a key handle for subsequent coupling reactions (e.g., amide bond formation, urea formation, or further cross-coupling).
-
The Piperazine Moiety: This versatile scaffold is a common feature in FDA-approved drugs, valued for its ability to improve solubility and pharmacokinetic profiles.[4][5] The secondary amine (NH) of the piperazine ring is a nucleophilic center, poised for a wide range of derivatization reactions such as alkylation, acylation, and arylation.
This dual reactivity makes this compound a cornerstone intermediate in the synthesis of targeted therapies, most notably as a precursor to the cyclin-dependent kinase (CDK) inhibitor, Palbociclib.[6]
Physicochemical Properties & Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value |
| CAS Number | 775288-71-6[3][7] |
| Molecular Formula | C₉H₁₂N₄O₂[3][7] |
| Molecular Weight | 208.22 g/mol [3][7] |
| Appearance | Yellow solid[6][8] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere.[9] |
Safety & Handling:
This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7][9]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[12]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
Core Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most reliable and high-yielding method for preparing this compound is the SNAr reaction between a suitable halonitropyridine and piperazine. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of a halide by the nucleophilic piperazine.
Diagram: SNAr Synthesis Workflow
Caption: Workflow for the SNAr synthesis of the title compound.
Detailed Step-by-Step Protocol
This protocol is adapted from established literature procedures which report yields typically in the 82-96% range.[3][8]
Materials:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
Piperazine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[8]
-
Silica gel for chromatography
-
Solvents for chromatography (Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-nitropyridine (24.7 mmol, 1.0 eq), piperazine (29.2 mmol, 1.2 eq), and N,N-diisopropylethylamine (DIPEA) (37.1 mmol, 1.5 eq).[8]
-
Solvent Addition: Add acetonitrile (100 mL) to the flask.[8] Using n-butanol at 95°C is an effective alternative.[3]
-
Heating and Monitoring: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 8-24 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the 5-bromo-2-nitropyridine spot is no longer visible.[6][8]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by column chromatography on silica gel. A gradient elution, for example, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., 0-10% MeOH in DCM), will effectively separate the product.
-
Isolation and Characterization: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield this compound as a yellow solid.[8] Confirm identity and purity using NMR and MS analysis.
Downstream Synthetic Applications: From Intermediate to Core Scaffold
The true utility of this compound lies in its role as a versatile intermediate. The following protocols outline two common and critical downstream transformations.
Diagram: Key Downstream Synthetic Pathways
Caption: Major synthetic routes utilizing the title compound.
Protocol A: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental step, creating a nucleophilic site on the pyridine ring for coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (Pd/C, 10 wt. %, ~0.1 eq)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Setup: Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of H₂ (e.g., using a balloon) at room temperature. For larger scales, a Parr apparatus at ~50 psi is recommended.
-
Monitoring: Stir the reaction vigorously. Monitor by TLC or LC-MS until the starting material is consumed. This typically takes 4-12 hours.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-(6-aminopyridin-3-yl)piperazine, which can often be used in the next step without further purification.
Protocol B: N-Alkylation of the Piperazine Ring
This protocol demonstrates how to add diversity to the molecule by functionalizing the secondary amine of the piperazine ring.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Setup: Dissolve this compound in DMF in a round-bottom flask.
-
Base Addition: Add potassium carbonate to the solution and stir.
-
Alkylating Agent: Add the alkyl halide dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature (or with gentle heating to 50-60°C if necessary) for 2-16 hours, monitoring by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.
Analytical Characterization Data
Verification of the product is essential. The following data are representative for this compound.[6][8]
| Analysis | Representative Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 7.96 (d, J = 9.3 Hz, 1H), 7.88 (d, J = 2.9 Hz, 1H), 7.26 (dd, J = 9.3, 3.0 Hz, 1H), 3.64 (t, 4H), 3.32 (t, 4H).[6][8] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[6] |
| LC-MS (ESI) | m/z = 209.1 [M+H]⁺.[8] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in SNAr | - Incomplete reaction.- Insufficiently active halide.- Side reactions (e.g., double addition of piperazine). | - Increase reaction time or temperature.- Consider using a more reactive halide (I > Br > Cl).- Use a slight excess of the halopyridine relative to piperazine if double addition is an issue. |
| Incomplete Nitro Reduction | - Catalyst poisoning or deactivation.- Insufficient H₂ pressure or poor stirring. | - Use fresh, high-quality Pd/C.- Ensure vigorous stirring to maintain catalyst suspension. Increase H₂ pressure if using a Parr apparatus. |
| Difficulty in Purification | - Product is too polar and streaks on silica gel.- Close-running impurities. | - Add a small amount of triethylamine (~1%) to the eluent to reduce tailing of basic compounds.- Try a different solvent system or consider reverse-phase chromatography. |
Conclusion
This compound is more than a simple reagent; it is a strategic platform for building molecular complexity. Its predictable reactivity through SNAr synthesis and the orthogonal nature of its two key functional groups—the reducible nitro group and the nucleophilic piperazine amine—provide a robust and flexible entry point into a wide array of important chemical scaffolds. The protocols and insights provided herein are designed to empower researchers to confidently and efficiently utilize this valuable building block in their synthetic endeavors, accelerating progress in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 775288-71-6 [chemicalbook.com]
- 7. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 775288-71-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. capotchem.cn [capotchem.cn]
Application Notes & Protocols: The Strategic Role of 1-(6-Nitropyridin-3-yl)piperazine in the Synthesis of Advanced CDK4/6 Inhibitors
Introduction: The Rise of Selective CDK4/6 Inhibition in Oncology
The cell division cycle is a fundamental process, the deregulation of which is a hallmark of cancer.[1][2] Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 (growth) to the S (DNA synthesis) phase.[3] In many hormone receptor-positive (HR+) breast cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cellular proliferation.[3]
The development of selective small-molecule inhibitors targeting CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, has revolutionized the treatment landscape for certain advanced breast cancers.[1][2][4] These drugs function by arresting the cell cycle in the G1 phase, thereby inhibiting the growth of cancerous cells.[4] The chemical synthesis of these complex molecules is a multi-step process that relies on the strategic use of key building blocks, or intermediates, to ensure high yield, purity, and scalability. One such critical intermediate is 1-(6-Nitropyridin-3-yl)piperazine . This guide provides an in-depth exploration of its synthesis and application in the construction of the core structure of potent CDK4/6 inhibitors.
The Keystone Intermediate: this compound
This compound (CAS No: 775288-71-6) is a heterocyclic compound featuring a piperazine ring attached to a nitropyridine moiety.[5][6] Its strategic importance in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib is twofold:
-
The Piperazine-Pyridine Core: This structural motif is a common feature in many CDK4/6 inhibitors, forming the backbone that correctly orients the molecule within the ATP-binding pocket of the kinase.
-
Latent Functionality: The nitro group is a versatile functional group. It acts as a powerful electron-withdrawing group, facilitating the initial synthesis of the molecule. More importantly, it serves as a masked amino group (a "pro-amine"), which can be revealed in a subsequent step to enable the crucial coupling reaction that builds the final drug molecule.
The synthesis of Palbociclib and Ribociclib, for instance, involves the coupling of this piperazine-pyridine fragment with a substituted pyrido[2,3-d]pyrimidin-7-one or a similar heterocyclic core.[7]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₄O₂ | [5][6][8] |
| Molecular Weight | 208.22 g/mol | [5][6][8] |
| Appearance | Yellow to orange crystalline powder/solid | [9] |
| Storage | 2-8°C, inert atmosphere, protected from light |
Synthetic Workflow and Protocols
The overall strategy involves a two-stage process: first, the synthesis of the key intermediate, this compound, and second, its elaboration into the core structure of a CDK4/6 inhibitor.
Diagram: Overall Synthetic Workflow
Caption: Synthetic workflow for a CDK4/6 inhibitor core.
Protocol 1: Synthesis of this compound
This synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The nitro group's electron-withdrawing nature activates the pyridine ring, making it susceptible to nucleophilic attack by piperazine at the C3 position.
Reaction Scheme: 5-Chloro-2-nitropyridine + Piperazine → this compound + Piperazine hydrochloride
Materials:
| Reagent | M.W. | Moles | Eq. | Amount |
| 5-Chloro-2-nitropyridine | 158.55 | 1.0 | 1.0 | 15.85 g |
| Piperazine | 86.14 | 3.0 | 3.0 | 25.84 g |
| n-Butanol | - | - | - | 150 mL |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-nitropyridine (1.0 eq) and piperazine (3.0 eq).
-
Causality: An excess of piperazine is used to act as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Solvent Addition: Add n-butanol (150 mL) to the flask.[10]
-
Reaction: Heat the reaction mixture to 95-100°C and maintain for 8-12 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. A solid precipitate (a mixture of the product and piperazine hydrochloride) should form. b. Filter the resulting slurry and wash the filter cake with a small amount of cold n-butanol to remove impurities. c. To separate the product from piperazine salts, the crude solid can be suspended in water, and the pH adjusted to be basic (e.g., with NaOH solution) to dissolve the salts, followed by filtration to isolate the pure product. Alternatively, purification can be achieved by column chromatography.[11]
-
Drying: Dry the isolated yellow solid under vacuum at 45-50°C to a constant weight.
Protocol 2: Reduction and Buchwald-Hartwig Amination
This two-step sequence first unmasks the amine functionality and then couples it with the second key fragment of the target CDK4/6 inhibitor.
Step A: Nitro Group Reduction
Reaction Scheme: this compound → 1-(6-Aminopyridin-3-yl)piperazine
Materials:
| Reagent | M.W. | Moles | Eq. | Amount |
| This compound | 208.22 | 1.0 | 1.0 | 20.82 g |
| Palladium on Carbon (10% Pd/C) | - | - | cat. | ~1.0 g |
| Methanol or Ethanol | - | - | - | 200 mL |
| Hydrogen (H₂) gas | 2.02 | - | excess | Balloon or Parr shaker |
Procedure:
-
Setup: To a hydrogenation flask, add this compound (1.0 eq) and Methanol (200 mL).
-
Catalyst: Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing water as the only byproduct.[7]
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas, then maintain a positive pressure of H₂ (e.g., 50 psi or balloon pressure) and shake/stir vigorously at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC/HPLC until the starting material is fully consumed.
-
Work-up: a. Carefully vent the hydrogen and purge the system with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Safety Note: Pd/C can be pyrophoric when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely in the air. Quench it carefully with water. c. Concentrate the filtrate under reduced pressure to yield 1-(6-Aminopyridin-3-yl)piperazine, which is often used directly in the next step without further purification.
-
Step B: Buchwald-Hartwig Amination
Reaction Scheme: 1-(6-Aminopyridin-3-yl)piperazine + 2-Chloro-heterocycle → CDK4/6 Inhibitor Core
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Materials:
| Reagent | Moles | Eq. |
| 1-(6-Aminopyridin-3-yl)piperazine | 1.0 | 1.0 |
| 2-Chloro-pyrimidinyl Heterocycle | 1.0 | 1.0 |
| Pd₂(dba)₃ (Palladium catalyst) | ~0.01 | ~1 mol% |
| BINAP or Xantphos (Ligand) | ~0.02 | ~2 mol% |
| Sodium tert-butoxide (Base) | ~1.5 | ~1.5 |
| Dioxane or Toluene (Solvent) | - | - |
Procedure:
-
Setup: To an oven-dried flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the 2-Chloro-pyrimidinyl heterocycle and the 1-(6-Aminopyridin-3-yl)piperazine, followed by the anhydrous solvent.
-
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] The bulky, electron-rich phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[13] The strong, non-nucleophilic base is required to deprotonate the amine for entry into the catalytic cycle.[13]
-
-
Reaction: Heat the mixture to 80-110°C for 2-16 hours. Monitor the reaction by HPLC.
-
Work-up: a. Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). b. Filter the mixture through Celite® to remove palladium residues. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired CDK4/6 inhibitor core structure.
Characterization and Quality Control
Ensuring the identity and purity of the intermediates and the final product is paramount.
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation and identification of key functional groups. For this compound, distinct signals for the pyridine and piperazine protons are expected.[5] |
| HPLC | Purity assessment (typically >98% is required for pharmaceutical intermediates).[9][14] |
| Mass Spectrometry (MS) | Confirmation of the correct molecular weight.[11] |
| Loss on Drying (LOD) | Measures the amount of volatile matter (e.g., residual solvent), which should typically be ≤1.0%.[9] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Piperazine: Corrosive and can cause skin burns. Handle with care.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere and do not allow to dry in the air.
-
Sodium tert-butoxide: A strong base that is moisture-sensitive and corrosive.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete SNAr Reaction | Insufficient reaction time or temperature. Inactivation of piperazine. | Increase reaction time/temperature. Ensure sufficient excess of piperazine is used. |
| Low Yield in Reduction | Catalyst poisoning or deactivation. Insufficient hydrogen pressure. | Use fresh catalyst. Ensure the system is properly sealed and purged. Check for potential catalyst poisons in the starting material. |
| Failed Buchwald-Hartwig Coupling | Oxygen or moisture in the reaction. Impure reagents. Incorrect catalyst/ligand/base combination. | Use oven-dried glassware and anhydrous solvents. Purify starting materials. Screen different ligands and bases to optimize the reaction.[12] |
| Purification Difficulties | Formation of closely-related byproducts. | Optimize reaction conditions to improve selectivity. Employ alternative purification techniques like preparative HPLC or recrystallization from different solvent systems. |
Conclusion
This compound is a highly valuable and strategic intermediate in the scalable synthesis of leading CDK4/6 inhibitors. Its preparation via a robust SNAr reaction and its subsequent elaboration through a reduction/amination sequence exemplify a common and effective strategy in modern pharmaceutical manufacturing. The protocols and insights provided herein offer a comprehensive guide for researchers and drug development professionals engaged in the synthesis of this critical class of anticancer agents.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 6. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. innospk.com [innospk.com]
- 10. TWI718533B - Preparation method of ribociclib and its salt and crystalline form thereof - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Purification Process For Ranolazine Piperazine Intermediate [quickcompany.in]
Step-by-step synthesis of palbociclib from 1-(6-Nitropyridin-3-yl)piperazine
Application Note & Protocol
Topic: Step-by-Step Synthesis of Palbociclib from 1-(6-Nitropyridin-3-yl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Palbociclib (Ibrance®) is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer[1][2]. Its synthesis is a multi-step process requiring precise control over reaction conditions and intermediates. This guide provides a detailed, step-by-step protocol for the synthesis of Palbociclib, commencing from the readily available starting material, this compound. The narrative emphasizes the causality behind experimental choices, offering insights grounded in established chemical principles and process development literature. Key transformations include nitro group reduction, Boc-protection, a Grignard-mediated SNAr coupling, a regioselective Heck reaction for acetyl group installation, and final deprotection to yield the active pharmaceutical ingredient (API).
Overall Synthetic Strategy
The synthesis of Palbociclib is a convergent process, meaning two key fragments are prepared separately and then joined together in a crucial coupling step. The overall strategy starting from this compound involves three main stages:
-
Synthesis of the Piperazine Fragment (Intermediate A): The initial starting material undergoes N-Boc protection followed by reduction of the nitro group to yield the key amine intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
-
Synthesis of the Pyridopyrimidinone Core (Intermediate B): A parallel synthesis route constructs the complex heterocyclic core of the drug, 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
-
Fragment Coupling and Final Elaboration: The two intermediates are coupled, followed by the installation of the C6-acetyl group and final deprotection of the piperazine moiety to afford Palbociclib.
Part 1: Synthesis of Piperazine Fragment (Intermediate A)
Step 1.1: N-Boc Protection of this compound
Principle & Rationale: The piperazine moiety has two secondary amine groups. To ensure selective reaction in subsequent steps, one nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions at the end of the synthesis. This protection prevents unwanted side reactions during the nitro reduction and the subsequent coupling step.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Purpose |
| This compound | 1.0 | 208.22 | Starting Material |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 | 218.25 | Protecting Agent |
| Triethylamine (TEA) | 1.5 | 101.19 | Base |
| Dichloromethane (DCM) | - | 84.93 | Solvent |
Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, can be purified by column chromatography or used directly in the next step if purity is sufficient[3].
Step 1.2: Reduction of Nitro Group to form Intermediate A
Principle & Rationale: The conversion of the nitro group to a primary amine is essential for the key C-N bond-forming reaction with the heterocyclic core. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. It offers high yields and avoids the use of harsh or stoichiometric metal reductants, making the workup straightforward.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Purpose |
| Boc-protected nitro intermediate | 1.0 | 308.33 | Substrate |
| Palladium on Carbon (10% Pd/C) | 5-10 mol% | - | Catalyst |
| Hydrogen Gas (H₂) | Balloon/pressure | 2.02 | Reducing Agent |
| Methanol or Ethanol | - | - | Solvent |
Protocol:
-
Dissolve tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate A) as a solid, which is often used without further purification[4][5].
Part 2: Synthesis of Pyridopyrimidinone Core (Intermediate B)
Principle & Rationale: The synthesis of the bicyclic core is achieved via a palladium-catalyzed Heck reaction followed by an intramolecular cyclization (lactamization). This strategy efficiently constructs the pyrido[2,3-d]pyrimidin-7(8H)-one skeleton. Using palladium chloride as the catalyst can significantly shorten reaction times and improve yields compared to other palladium sources[6].
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Purpose |
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 1.0 | 276.56 | Starting Material |
| Crotonic Acid | 1.2 | 86.09 | Coupling Partner |
| Palladium(II) Chloride (PdCl₂) | 0.02 | 177.33 | Catalyst |
| Tri-o-tolylphosphine | 0.04 | 304.37 | Ligand |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 | 129.24 | Base |
| N,N-Dimethylacetamide (DMAc) | - | 87.12 | Solvent |
Protocol:
-
To a reaction vessel, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1.0 eq), crotonic acid (1.2 eq), PdCl₂ (0.02 eq), tri-o-tolylphosphine (0.04 eq), and DIPEA (3.0 eq).
-
Add DMAc as the solvent and heat the mixture to 120-130 °C for 6-8 hours under a nitrogen atmosphere.
-
The reaction involves an initial Heck coupling followed by in-situ lactamization to form the bicyclic product.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to afford 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate B)[6].
Part 3: Fragment Coupling and Final Synthesis
Step 3.1: Grignard-Mediated SNAr Coupling
Principle & Rationale: This is the pivotal step where the two main fragments are joined. The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the amino group of Intermediate A displaces the chlorine atom on Intermediate B. The use of a Grignard reagent as a base is a key innovation from the commercial process development. It facilitates a rapid 1,3-aryl shift mechanism that is much more efficient than a direct SNAr pathway, leading to high yields of the desired regioisomer[7].
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Purpose |
| Intermediate B | 1.0 | 279.75 | Electrophile |
| Intermediate A | 1.3 | 278.37 | Nucleophile |
| Isopropylmagnesium chloride (i-PrMgCl) | 2.2 | 92.77 | Base |
| Tetrahydrofuran (THF) | - | 72.11 | Solvent |
Protocol:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve Intermediate A (1.3 eq) in anhydrous THF.
-
Add a solution of isopropylmagnesium chloride (2.2 eq in THF) dropwise at room temperature.
-
Add a solution of Intermediate B (1.0 eq) in THF to the mixture.
-
Stir at 20 °C for 2-4 hours. Monitor the reaction for the formation of the coupled product.
-
Upon completion, carefully quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude Boc-protected coupled intermediate[7].
Step 3.2: Heck Coupling for Acetyl Group Installation
Principle & Rationale: The final acetyl group is installed using a palladium-catalyzed Heck reaction with an enol ether, such as n-butyl vinyl ether. This method is superior to alternatives like Stille coupling as it avoids the use of highly toxic organotin reagents. The resulting enol ether is then readily hydrolyzed to the desired ketone (acetyl group) in the subsequent step[1][7].
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Purpose |
| Boc-protected coupled intermediate | 1.0 | - | Substrate |
| n-Butyl vinyl ether | 3.0 | 100.16 | Acetyl Source |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | 224.49 | Catalyst |
| DPEPhos | 0.025 | 538.57 | Ligand |
| N,N-Diisopropylethylamine (DIPEA) | 2.4 | 129.24 | Base |
| n-Butanol | - | 74.12 | Solvent |
Protocol:
-
Combine the crude product from the previous step (1.0 eq), Pd(OAc)₂ (0.02 eq), DPEPhos (0.025 eq), and DIPEA (2.4 eq) in n-butanol.
-
Add n-butyl vinyl ether (3.0 eq) and heat the mixture to 85 °C overnight.
-
After cooling, the reaction mixture containing the enol ether intermediate is carried directly into the next step[7].
Step 3.3: Hydrolysis and Boc Deprotection
Principle & Rationale: This final step accomplishes two transformations in one pot. First, aqueous acid hydrolyzes the enol ether to the acetyl group. Second, the acid cleaves the Boc protecting group from the piperazine nitrogen, liberating the final Palbociclib free base. The product can then be isolated by basification.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Purpose |
| Crude enol ether intermediate | 1.0 | - | Substrate |
| Hydrochloric Acid (HCl) | 5.0 | 36.46 | Catalyst/Deprotection |
| Sodium Hydroxide (NaOH) or Ammonia | 5.4 | 40.00 | Base for workup |
| n-Butanol/Water | - | - | Solvent |
Protocol:
-
To the crude reaction mixture from the Heck coupling, add aqueous hydrochloric acid (5.0 eq).
-
Heat the mixture to 70 °C for 4-6 hours to effect both hydrolysis and deprotection.
-
Cool the solution to room temperature.
-
Adjust the pH to basic (pH > 9) by the slow addition of aqueous sodium hydroxide or ammonia to precipitate the product[8][9].
-
Stir the resulting slurry for 2-3 hours to ensure complete precipitation.
-
Filter the solid, wash extensively with water to remove salts, and dry under vacuum to yield Palbociclib free base[7].
Final Product Characterization and Purification
The final product should be a yellow solid. Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with reported purities often exceeding 99%[9][10]. The identity of the compound is confirmed by spectroscopic methods:
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ should be approximately 448.2)[11].
For pharmaceutical use, the crude Palbociclib free base may be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to achieve the desired polymorphic form and chemical purity[8].
References
- 1. longdom.org [longdom.org]
- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Palbociclib [cjph.com.cn]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. tdcommons.org [tdcommons.org]
- 9. data.epo.org [data.epo.org]
- 10. jetir.org [jetir.org]
- 11. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]
Application Note: Quantifying the Cytostatic Effects of Palbociclib on Cancer Cells Using Flow Cytometry-Based Cell Cycle Analysis
Introduction: The Central Role of the Cell Cycle in Cancer and Targeted Therapy
Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle.[1][2] The cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is tightly controlled by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[3]
The G1-S transition is a critical restriction point, and its dysregulation is common in many cancers.[1] The CDK4/6-Cyclin D complex plays a pivotal role in this transition by phosphorylating the retinoblastoma protein (Rb).[4][5] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis.[6][7] Upon hyperphosphorylation by CDK4/6, Rb releases E2F, allowing the cell to progress into the S phase and commit to another round of division.[5][6][8]
Palbociclib (Ibrance®) is a highly selective, reversible, oral small molecule inhibitor of CDK4 and CDK6.[3][9] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of Rb, thereby blocking the release of E2F and inducing a cell cycle arrest in the G1 phase.[9][10][11] This cytostatic effect prevents cancer cell proliferation and is a key mechanism behind its therapeutic efficacy, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[3][12]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[13][14] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[15][16] This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[16][17][18] This application note provides a detailed protocol for utilizing flow cytometry to assess the effects of palbociclib on the cell cycle of cancer cells.
Mechanism of Action: Palbociclib-Induced G1 Arrest
The efficacy of palbociclib is directly linked to its ability to modulate the core cell cycle machinery. The pathway leading to G1-S transition is a central hub for many mitogenic signaling pathways, making it an attractive target for cancer therapy.
dot
References
- 1. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. targetedonc.com [targetedonc.com]
- 11. droracle.ai [droracle.ai]
- 12. breastcancer.org [breastcancer.org]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. biocompare.com [biocompare.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 1-(6-Nitropyridin-3-yl)piperazine: A Scaffold for Novel Compound Synthesis
Introduction: The Strategic Importance of the 1-(6-Nitropyridin-3-yl)piperazine Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a research program. The this compound moiety has emerged as a privileged structure, embodying a strategic convergence of desirable physicochemical and pharmacological properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts aqueous solubility and provides multiple vectors for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][2] Concurrently, the nitropyridine component offers a unique electronic signature and serves as a versatile synthetic handle for a variety of cross-coupling reactions, further expanding the accessible chemical space.
This technical guide provides an in-depth exploration of the derivatization of this compound, offering field-proven insights and detailed, self-validating protocols for the synthesis of novel compound libraries. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to leverage this valuable scaffold in their quest for new therapeutic agents.
Core Synthetic Strategies and Mechanistic Considerations
The derivatization of this compound primarily targets the secondary amine of the piperazine ring. The choice of synthetic route is dictated by the desired functionality to be introduced. This guide will focus on three cornerstone reactions: N-alkylation, amide bond formation, and N-arylation. A critical consideration for selective derivatization is the potential for reaction at both nitrogen atoms of the piperazine ring. To achieve mono-substitution, the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is often employed.
Workflow for Selective Mono-Derivatization
The following workflow illustrates the strategic use of a Boc protecting group to ensure selective mono-functionalization of the piperazine moiety.
References
Application Notes and Protocols for the Investigation of 1-(6-Nitropyridin-3-yl)piperazine in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Piperazine Compound in Oncology Research
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse chemical scaffolds. Among these, arylpiperazines and nitropyridines have emerged as privileged structures in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2][3] The compound 1-(6-Nitropyridin-3-yl)piperazine, a hybrid of these two key moieties, presents a compelling candidate for investigation in cancer cell line studies. The piperazine ring offers a flexible scaffold known to interact with various biological targets, while the nitropyridine component, an electron-withdrawing system, can be crucial for molecular interactions and can serve as a synthetic handle for further derivatization.[4][5][6]
Preliminary data suggests that this compound may exert its anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6.[7] These kinases are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK4 and CDK6, this compound could potentially halt the proliferation of cancer cells, making it a promising candidate for further preclinical investigation.[7]
These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the anticancer potential of this compound in various cancer cell lines. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's cytotoxic and mechanistic properties.
Part 1: Initial Characterization and Cytotoxicity Screening
The first step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This section provides a protocol for a standard MTT assay, a reliable and widely used method for assessing cell metabolic activity as an indicator of cell viability.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
1. Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
| Illustrative Data: IC50 Values (µM) of this compound | ||
| Cell Line | 48 hours | 72 hours |
| MCF-7 (Breast Cancer) | 15.2 | 8.5 |
| HCT116 (Colon Cancer) | 22.8 | 12.1 |
| A549 (Lung Cancer) | 35.1 | 20.7 |
| Note: These are example values and will need to be experimentally determined. |
Part 2: Elucidating the Mechanism of Action: Apoptosis Induction
A key characteristic of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The following protocols will help determine if this compound induces apoptosis in cancer cells.
Experimental Workflow: Apoptosis Analysis
Caption: A multi-faceted approach to confirm apoptosis induction.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining
1. Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 and 48 hours.
2. Staining:
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are in early apoptosis, PI positive cells are necrotic, and cells positive for both are in late apoptosis or secondary necrosis.
Protocol 3: Western Blot for Apoptotic Markers
1. Protein Extraction:
-
Treat cells as described in Protocol 2.1.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
2. Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Bcl-2, and Bax overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
| Illustrative Western Blot Analysis Results | |
| Protein | Expected Change upon Treatment |
| Cleaved PARP | Increased |
| Cleaved Caspase-3 | Increased |
| Bcl-2 (anti-apoptotic) | Decreased |
| Bax (pro-apoptotic) | Increased |
| Note: These are hypothetical outcomes to be confirmed by experimentation. |
Part 3: Investigating the Effect on Cell Cycle Progression
Given the preliminary data suggesting CDK4/6 inhibition, it is crucial to investigate the effect of this compound on cell cycle progression. Inhibition of CDK4/6 is expected to cause a G1 phase arrest.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action via CDK4/6 inhibition.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
1. Cell Treatment and Fixation:
-
Treat cells as described in Protocol 2.1.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
2. Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing PI and RNase A and incubate in the dark for 30 minutes.
3. Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
These application notes provide a foundational framework for the systematic evaluation of this compound as a potential anticancer agent. The successful execution of these protocols will provide critical data on the compound's cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. Positive results from these initial studies would warrant further investigation, including:
-
Kinase Profiling: To confirm the inhibitory activity against CDK4/6 and to assess off-target effects.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.
The exploration of novel chemical entities like this compound is vital for the advancement of cancer therapeutics. By employing rigorous and well-validated experimental approaches, the scientific community can effectively unlock the therapeutic potential of such promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 775288-71-6 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(6-Nitropyridin-3-yl)piperazine
Introduction: The synthesis of 1-(6-nitropyridin-3-yl)piperazine is a critical step in the development of numerous pharmaceutical agents, including CDK4/6 inhibitors used in cancer therapy.[1][2] Achieving a high yield and purity of this intermediate is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis.
Section 1: Core Synthesis and Mechanistic Overview
The primary and most industrially viable route to this compound is a nucleophilic aromatic substitution (SNAr) reaction.[1][3] This reaction typically involves the coupling of a 3-halo-6-nitropyridine (e.g., 3-chloro- or 3-bromo-2-nitropyridine) with piperazine.[1][4]
The key to this reaction's success lies in the electronic properties of the pyridine ring. The strongly electron-withdrawing nitro group (-NO₂) at the 6-position significantly activates the ring towards nucleophilic attack, particularly at the 3-position (para to the nitro group), by stabilizing the negatively charged intermediate (Meisenheimer complex).[3][5]
Caption: Simplified mechanism of the SNAr reaction for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing actionable solutions based on established chemical principles.
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Steps & Optimization Strategies |
| Low or No Product Formation | 1. Insufficient Reaction Temperature: The activation energy for the SNAr reaction is not being met. 2. Poor Reagent Quality: Degradation of the nitropyridine starting material or impurities in the piperazine. 3. Inappropriate Solvent: The chosen solvent may not adequately solubilize the reactants or stabilize the transition state. | 1. Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation via TLC or LC-MS. Typical temperatures range from 80-120 °C. 2. Confirm the identity and purity of starting materials using NMR, melting point, or other appropriate analytical techniques. Use freshly opened or purified reagents. 3. Consider switching to a more polar aprotic solvent such as DMSO or n-butanol, which have been shown to be effective for this transformation.[1][4] |
| Significant Formation of Di-substituted Byproduct | Reaction of the product with another molecule of the nitropyridine starting material. This is more likely if the concentration of piperazine is depleted. | 1. Adjust Stoichiometry: Increase the excess of piperazine (e.g., to 3-5 equivalents). This will statistically favor the reaction of the nitropyridine with unreacted piperazine.[6] 2. Controlled Addition: Add the nitropyridine solution slowly to the piperazine solution to maintain a high concentration of the nucleophile throughout the reaction. 3. Use a Protecting Group: Employ a mono-protected piperazine, such as tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, to unequivocally prevent di-substitution.[7] The protecting group can be removed in a subsequent step. |
| Formation of Dark, Tarry Impurities | 1. Thermal Decomposition: High reaction temperatures can lead to the degradation of the nitro-aromatic compound. 2. Side Reactions: Undesired side reactions may be occurring at elevated temperatures. | 1. Reduce the reaction temperature and compensate with a longer reaction time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2] |
| Difficulties in Product Isolation and Purification | 1. High Product Solubility: The product may be highly soluble in the reaction solvent, leading to poor precipitation. 2. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 3. Co-elution during Chromatography: Impurities with similar polarity to the product can make chromatographic separation challenging. | 1. After cooling the reaction, add an anti-solvent (e.g., water or a non-polar organic solvent) to induce precipitation. 2. Break emulsions by adding brine (saturated NaCl solution) to the aqueous phase. 3. For chromatographic purification, consider adding a small percentage of a basic modifier like triethylamine to the eluent to improve peak shape and resolution. Alternatively, an amine-functionalized silica gel column can be beneficial.[8] |
Section 3: Experimental Protocols
Protocol 1: Standard Synthesis using Excess Piperazine
This protocol is a common starting point for the synthesis.
Materials:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
Piperazine (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq) (Optional, can be used as a non-nucleophilic base)
-
Acetonitrile or n-Butanol (as solvent)
Procedure:
-
Charge a reaction vessel with piperazine and the chosen solvent.
-
Stir the mixture until the piperazine is fully dissolved. If using, add DIPEA.
-
Add 5-bromo-2-nitropyridine to the mixture.
-
Heat the reaction mixture to reflux (for acetonitrile) or 95°C (for n-butanol) for 8-24 hours.[2][4]
-
Monitor the reaction's completion by TLC or HPLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or by precipitating the product by adding water and filtering.
Protocol 2: Synthesis via Mono-Boc-Protected Piperazine
This protocol is recommended to avoid di-substitution byproducts.
Step A: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
-
React 5-chloro-2-nitropyridine with tert-butyl piperazine-1-carboxylate (1.1 eq) in a suitable solvent like n-butanol.[9]
-
The reaction is typically heated to around 95°C.
-
After workup and purification, the Boc-protected product is isolated.
Step B: Deprotection
-
Dissolve the product from Step A in a solvent such as methanol.
-
Add a strong acid (e.g., HCl) to cleave the Boc protecting group.
-
The deprotected product can then be isolated as the hydrochloride salt or neutralized to obtain the free base.
Caption: Decision workflow for selecting the appropriate synthetic protocol.
References
- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 2. This compound CAS#: 775288-71-6 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 1-(6-Nitropyridin-3-yl)piperazine
Welcome to the technical support center for the purification of 1-(6-Nitropyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. As a key building block in the synthesis of various pharmaceutical compounds, including Palbociclib, an inhibitor of cyclin-dependent kinases CDK4 and CDK6, achieving high purity of this compound is critical for downstream applications.[1][2][3] This guide is structured to address common challenges and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
Question: Why is my yield of this compound significantly lower than expected after purification by column chromatography or recrystallization?
Answer:
Low recovery of your target compound can stem from several factors throughout the purification process. A systematic approach to identifying the root cause is essential.
Possible Causes & Solutions:
-
Incomplete Reaction: Before proceeding to purification, it's crucial to ensure the synthesis reaction has gone to completion. The synthesis of this compound is commonly achieved through a nucleophilic aromatic substitution reaction between a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) and piperazine.[1][2][4]
-
Suboptimal Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.[5]
-
Solvent Screening: If you are experiencing low yields, your chosen solvent may be too good at dissolving the product even at lower temperatures. Perform small-scale solvent screening with various solvents such as ethanol, isopropanol, acetonitrile, or solvent mixtures to find the optimal system.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap the desired product in the mother liquor. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Improper Column Chromatography Conditions: Column chromatography is a common purification method for this compound.[2][4] However, incorrect parameters can lead to poor separation and product loss.
-
Stationary Phase: Silica gel is a standard choice for the stationary phase.
-
Mobile Phase: The polarity of the mobile phase (eluent) is critical. A mobile phase that is too polar will elute your compound too quickly, resulting in poor separation from impurities. Conversely, a non-polar eluent may not move the compound off the column at all. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often effective. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexanes.
-
Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure the amount of crude product loaded is appropriate for the size of your column.
-
Issue 2: Persistent Impurities in the Final Product
Question: My final product of this compound shows persistent impurities in the 1H NMR spectrum. What are these impurities and how can I remove them?
Answer:
Identifying the nature of the impurities is the first step toward their effective removal. Common impurities in the synthesis of this compound include unreacted starting materials, side products, and residual solvents.
Common Impurities and Removal Strategies:
| Impurity | Identification (1H NMR) | Removal Strategy |
| Unreacted Piperazine | Broad singlet around 2.8-3.0 ppm. | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic piperazine into the aqueous layer. Neutralize the organic layer with a base (e.g., saturated NaHCO3 solution), dry, and concentrate. |
| Unreacted 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine | Aromatic signals corresponding to the starting material. | Column Chromatography: These starting materials are generally less polar than the product and can be effectively separated using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).[2][4] |
| Bis-substituted Piperazine (Double Condensation By-product) | Complex aromatic and aliphatic signals. This can occur if both nitrogen atoms of piperazine react. | Column Chromatography: This by-product is typically less polar than the desired mono-substituted product and can be separated by column chromatography.[4] Using a large excess of piperazine during the synthesis can help minimize the formation of this impurity. |
| N-Nitroso Piperazine Impurity | Potential for formation if nitrite sources are present. | This is a potential genotoxic impurity. Specialized analytical techniques may be needed for detection and quantification. If suspected, purification may require more advanced chromatographic techniques.[6] |
| Residual Solvents (e.g., DMSO, n-butanol, Acetonitrile) | Characteristic solvent peaks in the 1H NMR spectrum. | High Vacuum Drying: Drying the final product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) can effectively remove most residual solvents. Trituration: Washing the solid product with a solvent in which it is insoluble but the impurity is soluble can also be effective.[5] |
Workflow for Impurity Removal:
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a yellow solid.[2][4] Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C9H12N4O2 | [7][8] |
| Molecular Weight | 208.22 g/mol | [7][8] |
| CAS Number | 775288-71-6 | [7][9] |
| Boiling Point (Predicted) | 422.8 ± 40.0 °C | [2][7] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [2][7] |
| Solubility | Soluble in Chloroform and Methanol. | [2][7] |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C.[7][10][11] | [7][10][11] |
Q2: What are the characteristic 1H NMR signals for this compound?
A2: The 1H NMR spectrum provides a definitive way to identify the compound. The characteristic chemical shifts (in DMSO-d6) are:
-
Pyridine Ring Protons:
-
δ 8.32 (d, 1H)
-
δ 8.22 (dd, 1H)
-
δ 7.57 (d, 1H)
-
-
Piperazine Ring Protons:
-
δ 3.73–3.65 (m, 4H)
-
δ 3.24–3.18 (m, 4H)
-
Note: Slight variations in chemical shifts can occur depending on the solvent and instrument used.[1]
Q3: What safety precautions should be taken when handling this compound?
A3: According to safety data sheets, this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8][10] Standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]
-
For disposal, follow local regulations for chemical waste.[12]
Q4: Can you provide a general protocol for the purification of this compound by column chromatography?
A4: The following is a general protocol that can be adapted based on the specific impurity profile of your crude product.
Step-by-Step Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibration: Equilibrate the packed column by running the starting mobile phase (e.g., 100% ethyl acetate or a mixture of ethyl acetate/hexanes) through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a yellow solid.[2][4]
Visual Representation of Purification Workflow:
Caption: General workflow from synthesis to pure product.
References
- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 2. This compound CAS#: 775288-71-6 [m.chemicalbook.com]
- 3. This compound | 775288-71-6 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [synhet.com]
- 10. This compound | 775288-71-6 [sigmaaldrich.com]
- 11. 775288-71-6|this compound|BLD Pharm [bldpharm.com]
- 12. capotchem.cn [capotchem.cn]
Improving the purity of 1-(6-Nitropyridin-3-yl)piperazine post-synthesis
Welcome to the dedicated technical support guide for the synthesis and purification of 1-(6-Nitropyridin-3-yl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered post-synthesis, ensuring the highest possible purity for your compound. Our guidance is rooted in established chemical principles and validated through extensive laboratory experience.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various active pharmaceutical ingredients. Its synthesis, typically involving a nucleophilic aromatic substitution (SNAr) reaction between 3-halo-6-nitropyridine and piperazine, can present several purification challenges. The presence of unreacted starting materials, polysubstituted byproducts, and regioisomers can compromise downstream applications.
This guide provides a structured approach to troubleshooting and resolving these purity issues, ensuring your final compound meets the stringent requirements for further research and development.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the reaction conditions. However, the most frequently observed impurities include:
-
Unreacted Starting Materials: Residual 3-halo-6-nitropyridine (e.g., 3-chloro-6-nitropyridine or 3-bromo-6-nitropyridine) and excess piperazine.
-
Disubstituted Byproduct: 1,4-bis(6-nitropyridin-3-yl)piperazine, which arises if the piperazine reacts on both nitrogen atoms. This is more prevalent if the stoichiometry is not carefully controlled.
-
Positional Isomers: Depending on the starting materials, trace amounts of other isomers might be present.
-
Degradation Products: The nitro group can sometimes be susceptible to reduction or other side reactions under harsh conditions.
Q2: My crude product is a dark, oily residue instead of the expected solid. What does this indicate?
A2: An oily or dark-colored crude product often suggests the presence of significant impurities, residual solvent, or moisture. Overheating during the reaction or work-up can also lead to the formation of colored degradation byproducts. It is crucial to avoid aggressive heating during solvent removal. We recommend a thorough aqueous work-up followed by one of the purification protocols detailed below before concluding the product's state.
Q3: Can I use a simple acid-base extraction for purification?
A3: Yes, an acid-base extraction is an excellent initial purification step to remove non-basic impurities. Since this compound has a basic piperazine moiety, it can be protonated and extracted into an aqueous acidic phase.
-
Mechanism: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract with a dilute aqueous acid like 1M HCl. The desired product will move to the aqueous layer, leaving non-basic impurities (like the starting 3-halo-6-nitropyridine) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to a pH > 9, and the pure product can be back-extracted into an organic solvent.
Q4: What is the expected appearance and melting point of pure this compound?
A4: The pure compound is typically a yellow to orange crystalline solid. Literature values for the melting point can vary slightly based on the specific salt form or polymorph, but it is generally reported in the range of 145-150 °C. A broad melting range or a lower melting point is a strong indicator of impurity.
Part 2: Troubleshooting and Purification Protocols
This section provides a systematic approach to diagnosing and resolving specific purity issues.
Initial Purity Assessment: A Self-Validating System
Before attempting any purification, it is critical to assess the crude product to inform your strategy. We recommend using Thin Layer Chromatography (TLC) as a rapid, inexpensive diagnostic tool.
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically starting with a 95:5 ratio. A small amount of triethylamine (TEA) or ammonium hydroxide (NH₄OH) (e.g., 0.5-1%) should be added to the mobile phase to prevent the basic amine from streaking on the acidic silica plate.
| Compound | Expected Rf Value (Approx.) | Notes |
| 3-halo-6-nitropyridine | High (e.g., > 0.8) | Less polar starting material. |
| This compound | Medium (e.g., 0.3-0.5) | This is your target compound. |
| 1,4-bis(6-nitropyridin-3-yl)piperazine | Low (e.g., < 0.2) | The disubstituted product is significantly more polar. |
| Piperazine | Baseline (e.g., < 0.1) | Highly polar; often remains at the origin without a basic modifier. |
This initial TLC analysis will guide your choice of purification method.
Workflow: From Diagnosis to Pure Compound
The following diagram illustrates the logical flow for troubleshooting and purifying your product.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Recrystallization (For Moderately Pure Material >85%)
Recrystallization is highly effective if the main impurities have significantly different solubilities than the desired product. It is an excellent method for removing the less polar starting halopyridine and the more polar disubstituted byproduct.
Causality: The principle relies on the controlled precipitation of the target compound from a supersaturated solution upon cooling, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile). The ideal solvent will dissolve the compound when hot but show poor solubility when cold. Isopropanol or ethanol are often excellent starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Trustworthiness Check: Assess the purity of the crystals and the mother liquor by TLC. A successful recrystallization will show a single, clean spot for the crystals and a concentration of impurities in the mother liquor lane.
Protocol 2: Flash Column Chromatography (For Complex Mixtures)
When TLC analysis reveals multiple or closely running impurities, flash column chromatography is the most powerful purification technique.
Causality: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or a Hexane/Ethyl Acetate mixture). Pack the column carefully to avoid air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding silica, and evaporating the solvent. This "dry-loaded" silica is then carefully added to the top of the packed column. This technique often results in better separation.
-
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 DCM:MeOH). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. For this specific compound, a gradient of 2% to 10% Methanol in Dichloromethane is a common starting point. Remember to include ~0.5% TEA or NH₄OH in your mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Trustworthiness Check: Run a final TLC of the combined, evaporated fractions. It should show a single spot corresponding to the Rf of your target compound. Further characterization by NMR or LC-MS is recommended for final purity confirmation.
Caption: Step-by-step workflow for flash column chromatography.
Part 3: Final Purity Verification
After purification, it is essential to verify the purity and confirm the identity of the compound.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% trifluoroacetic acid or formic acid) will provide a quantitative purity value (e.g., >98% by peak area).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR will confirm the chemical structure. The spectrum should show clean, well-resolved peaks corresponding to the protons on the pyridine and piperazine rings, with integrals matching the expected proton count. The absence of peaks from starting materials or byproducts is a key indicator of high purity.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
By following this structured guide, you can effectively troubleshoot and resolve purity issues, ensuring a high-quality supply of this compound for your research endeavors.
Technical Support Center: Navigating Side Reactions in Palbociclib Synthesis from 1-(6-Nitropyridin-3-yl)piperazine
Welcome to the technical support center for the synthesis of Palbociclib, focusing on the critical transformations involving the 1-(6-nitropyridin-3-yl)piperazine intermediate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic routes. Here, we dissect potential challenges in a question-and-answer format, providing mechanistic insights and actionable protocols to enhance yield, purity, and process robustness.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of Palbociclib, starting from the preparation of the key aminopyridine piperazine intermediate to its final coupling with the pyridopyrimidinone core.
Question 1: During the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, I'm observing incomplete conversion and the formation of unknown impurities. What are the likely side products and how can I achieve a clean reduction to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate?
Answer:
The catalytic hydrogenation of a nitropyridine derivative is a critical step, and incomplete reactions or side product formation often stem from catalyst deactivation or suboptimal reaction conditions. The primary side products are typically partially reduced intermediates.
Mechanistic Insight:
The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[1] If the catalyst is not sufficiently active or if hydrogen availability is limited, these intermediates can accumulate or participate in side reactions, such as condensation, leading to azo or azoxy dimers.
Common Side Products:
-
Nitroso Intermediate: tert-butyl 4-(6-nitrosopyridin-3-yl)piperazine-1-carboxylate
-
Hydroxylamine Intermediate: tert-butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate
-
Azo/Azoxy Dimers: Formed from the condensation of the nitroso and hydroxylamine intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitropyridine reduction.
Recommended Protocol for Clean Reduction:
-
Catalyst Preparation: Use a fresh, high-quality 10% Palladium on Carbon (Pd/C) catalyst (50% wet).
-
Reaction Setup: In a suitable hydrogenation vessel, suspend tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in anhydrous ethanol.[2]
-
Inerting: Purge the vessel thoroughly with nitrogen or argon.
-
Catalyst Addition: Add the Pd/C catalyst under an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature for 16 hours or until hydrogen uptake ceases.[3]
-
Work-up: Carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated to yield the desired amine.[2]
Question 2: My S(N)Ar coupling between 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is giving a significant amount of an undesired regioisomer. How can I improve the selectivity for the desired N-arylation product?
Answer:
The formation of a regioisomeric byproduct is a well-documented challenge in this specific S(N)Ar coupling.[4] The issue arises from the ambident nucleophilic nature of the aminopyridine-piperazine intermediate.
Mechanistic Insight:
The tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has two nucleophilic nitrogen atoms that can attack the electrophilic C2 position of the pyridopyrimidinone core: the exocyclic primary amine (desired) and the pyridine ring nitrogen (undesired). Computational studies have shown that the nucleophilicity of these two nitrogens is comparable in the neutral state, with the reaction at the pyridine nitrogen being kinetically favored under many conditions.[4]
Undesired Side Reaction Pathway:
Caption: Competing pathways in the S(N)Ar coupling.
Troubleshooting and Optimization:
The key to controlling regioselectivity is to modulate the nucleophilicity of the exocyclic amine versus the pyridine nitrogen. This is most effectively achieved by the choice of base.
| Base Type | Outcome | Mechanistic Rationale | Reference |
| Weak Bases (e.g., K₂CO₃, Cs₂CO₃) | Predominantly undesired regioisomer | These bases are not strong enough to deprotonate the exocyclic amine, leaving the more kinetically favored pyridine nitrogen to react. | [4] |
| Strong Hindered Bases (e.g., LiHMDS) | Improved selectivity, but can lead to impurities if addition order is not controlled. | Deprotonates the exocyclic amine, making it a much stronger nucleophile than the neutral pyridine nitrogen. | [4][5] |
| Grignard Bases (e.g., i-PrMgCl) | Highly Recommended. Excellent regioselectivity and process robustness. | The magnesium ion is thought to chelate with both the exocyclic amine and the pyridine nitrogen, directing the reaction to the desired position. This allows for a more streamlined process where the base can be added to a mixture of the reactants. | [4][6] |
Optimized Protocol using a Grignard Base:
-
Reaction Setup: To a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one in an anhydrous aprotic solvent like THF, add the Grignard reagent (e.g., isopropylmagnesium chloride) at a controlled temperature (e.g., -10°C).[5]
-
Reaction Monitoring: Monitor the reaction progress by HPLC until completion.
-
Quenching and Work-up: Quench the reaction with a suitable aqueous solution (e.g., ammonium chloride) and proceed with standard extraction and purification procedures.
Question 3: I am observing a "des-bromo" or hydrodehalogenation impurity during the S(N)Ar coupling step. What causes this and how can it be prevented?
Answer:
While less common in S(N)Ar reactions compared to palladium-catalyzed couplings, the formation of a hydrodehalogenated byproduct (where the chlorine on the pyridopyrimidinone is replaced by hydrogen) can occur, especially if strong bases and certain reaction conditions are employed. A "des-bromo" impurity has been noted when using Grignard reagents in related steps of Palbociclib synthesis, arising from a metal-halogen exchange reaction.[5]
Mechanistic Insight:
Grignard reagents can participate in metal-halogen exchange with aryl halides. The resulting aryl-magnesium species is then protonated during aqueous work-up to give the hydrodehalogenated product.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature during the addition of the Grignard reagent to disfavor the metal-halogen exchange pathway.
-
Addition Rate: Add the Grignard reagent slowly and sub-surface to avoid localized high concentrations.
-
Purity of Starting Materials: Ensure the 2-chloro-pyridopyrimidinone starting material is free of any corresponding bromo-analogue, as bromoarenes are more susceptible to metal-halogen exchange.
-
Alternative Bases: If the issue persists, consider reinvestigating the use of LiHMDS with strict control over the addition sequence (base added to the amine before the electrophile) to circumvent the use of Grignard reagents.[4]
Frequently Asked Questions (FAQs)
Q1: What is the origin of N-oxide impurities (Palbociclib Pyridine N-Oxide and Palbociclib Piperazine N-Oxide) and how can they be controlled?
A1: N-oxide impurities are typically formed through oxidation.[7] They can arise during the synthesis if oxidizing agents are present or inadvertently formed. More commonly, they are identified as degradation products when the final API is exposed to oxidative conditions (e.g., air, light, residual peroxides from solvents) over time.[7][8]
-
Control during Synthesis: Use high-purity, peroxide-free solvents. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the synthesis and work-up, especially during heating steps.
-
Control during Storage: Store the final Palbociclib API and intermediates in well-sealed containers, protected from light and air, and at controlled temperatures to minimize degradation.[8]
Q2: A recent publication mentions "desacetyl" impurities being formed due to the palladium catalyst in a pre-final step. Can you elaborate on this?
A2: Yes, Palbociclib desacetyl impurity (PDA), desacetyl hydroxy impurity (PDH), and desacetyl hydroxyl methyl impurity (PDHM) have been identified.[7] These impurities are reported to form during the penultimate step of some synthetic routes, which is often a palladium-catalyzed Heck reaction used to install the acetyl group (or a precursor) at the C6 position of the pyridopyrimidinone ring.
While the exact mechanism is complex, it is plausible that under certain palladium-catalyzed conditions, side reactions such as decarbonylation, oxidation, or reactions with solvent/reagents can lead to the modification or complete loss of the acetyl group. The presence of residual palladium in the final product can also potentially catalyze degradation over time.
-
Mitigation Strategies:
-
Optimize Heck Reaction Conditions: Carefully screen palladium sources, ligands, bases, and solvents to find conditions that favor the desired C-C bond formation over side reactions.
-
Efficient Palladium Removal: Implement robust purification procedures after the palladium-catalyzed step to remove residual metal. This can include treatment with metal scavengers, activated carbon, or multiple crystallizations.
-
Q3: Can the 2-chloro-pyridopyrimidinone starting material hydrolyze during the coupling reaction?
A3: Yes, hydrolysis of the 2-chloro-pyridopyrimidinone to the corresponding 2-hydroxy derivative is a potential side reaction, especially if water is present in the reaction mixture and basic or acidic conditions are employed. The C-Cl bond on the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water or hydroxide ions.
-
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents for the coupling reaction. Dry all glassware thoroughly.
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Control of Base: While a base is necessary, using non-aqueous bases (e.g., Grignard reagents, LiHMDS) and avoiding aqueous bases (like NaOH, KOH) will minimize the risk of hydrolysis.
-
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. CN112961152A - Synthesis method of palbociclib impurity - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. veeprho.com [veeprho.com]
Technical Support Center: Column Chromatography Purification of 1-(6-Nitropyridin-3-yl)piperazine
Welcome to the technical support center for the purification of 1-(6-Nitropyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important synthetic intermediate. Here, we address common challenges encountered during column chromatography, offering practical, field-tested solutions and in-depth explanations to ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of the Product from Impurities
Question: My TLC analysis shows a clear separation between my product and impurities, but on the column, I'm getting mixed fractions. Why is this happening and what can I do?
Answer: This is a common issue that can arise from several factors related to the inherent properties of this compound and the chromatographic conditions.
-
Causality: The high polarity and basicity of the piperazine moiety can lead to strong interactions with the silica gel stationary phase.[1] This can cause peak tailing, where the compound slowly leaches from the silica, leading to broad peaks and poor separation. Additionally, overloading the column with crude material can saturate the stationary phase, diminishing its resolving power.[1]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Introduce a Competing Base: Add a small percentage (0.5-2%) of triethylamine (TEA) or a similar amine to your mobile phase.[1][2] The TEA will preferentially interact with the acidic silanol groups on the silica surface, minimizing the secondary interactions that cause your compound to tail.[3]
-
Adjust Polarity: If your product is eluting too slowly, gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Conversely, if it elutes too quickly with impurities, decrease the polarity.
-
-
Reduce Sample Load: Overloading is a frequent cause of poor separation.[1] As a rule of thumb, for silica gel flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Consider an Alternative Stationary Phase: If the issues persist, your compound may be degrading on the silica gel.[4] You can test for this by running a 2D TLC.[5] If degradation is confirmed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2][4]
-
Issue 2: The Product is Not Eluting from the Column
Question: I've run a significant volume of my mobile phase through the column, but I can't detect my product in the fractions. What could be the problem?
Answer: This frustrating situation can be due to several possibilities, ranging from incorrect solvent selection to compound degradation.
-
Causality: The highly polar nature of this compound, due to the piperazine ring and the nitro group, can cause it to have very strong interactions with the silica gel, making it difficult to elute with a non-polar or moderately polar mobile phase. In a more extreme case, the compound could be decomposing on the acidic silica gel.[4]
-
Troubleshooting Steps:
-
Drastically Increase Mobile Phase Polarity: If you suspect your mobile phase is not polar enough, you can try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane or ethyl acetate, to push the compound off the column.
-
Check for Compound Stability: Before running the column, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline and a decrease in the intensity of your product spot, it's an indication of decomposition on silica.[4]
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, it may precipitate at the top of the column.[5] In this case, adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder can improve the separation.[2][5]
-
Issue 3: Low Product Yield After Purification
Question: I've successfully separated my product, but the final yield is significantly lower than expected. Where could my product have been lost?
Answer: Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase, degradation, or physical loss during the process.
-
Causality: The basic nitrogen atoms in the piperazine ring can lead to irreversible adsorption onto the acidic sites of the silica gel.[1] Additionally, the nitro group on the pyridine ring can be susceptible to reduction under certain conditions, although this is less common during standard chromatography.[6]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: As mentioned previously, adding a competing base like triethylamine to the mobile phase can mitigate strong interactions and improve recovery.[1][2]
-
Use a More Inert Stationary Phase: Switching to neutral or basic alumina can be beneficial for highly basic compounds that are sensitive to acidic silica.
-
Optimize Work-up and Extraction: Ensure that the pH during any aqueous work-up is optimized to keep your compound in the organic phase during extraction.[7]
-
Experimental Workflow: A Step-by-Step Protocol for Column Chromatography
Here is a detailed protocol for the purification of this compound, incorporating best practices to avoid common pitfalls.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find the optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for your product.
-
Visualize the spots under UV light.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[5]
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, use the dry loading technique described in Issue 2.
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
If the separation is challenging, a gradient elution can be employed.[2] Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing your purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing this compound?
A1: Common impurities often originate from the starting materials or side reactions. These can include unreacted starting materials like 5-bromo-2-nitropyridine or piperazine.[8][9] You may also see byproducts such as dialkylated piperazines or related pyrazines.[1]
Q2: What is the expected appearance and stability of this compound?
A2: The purified compound is typically a yellow solid.[8][9] It is generally stable under normal laboratory conditions but should be stored under an inert atmosphere at 2-8 °C for long-term storage.[9][10]
Q3: Can I use reverse-phase chromatography for this compound?
A3: While normal-phase chromatography on silica or alumina is more common for this type of purification, reverse-phase chromatography is also an option. However, the basicity of the piperazine moiety can cause poor peak shape (tailing) on standard C18 columns due to interactions with residual silanol groups.[1] To mitigate this, you would need to use a mobile phase with an additive like triethylamine or an ion-pairing agent, or use a specialized end-capped column.[1][11]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of this compound can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9] The purity can be assessed by HPLC or by observing a single spot on a TLC plate developed in multiple solvent systems.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Alumina (neutral or basic) | Alternative for acid-sensitive or highly basic compounds. | |
| Mobile Phase | Ethyl Acetate/Hexanes (gradient) | Good starting point for many organic compounds. |
| Dichloromethane/Methanol (gradient) | A more polar system for compounds with strong retention. | |
| Mobile Phase Additive | 0.5-2% Triethylamine (TEA) | Minimizes peak tailing by blocking acidic silanol sites.[1][3] |
| Sample Loading | 1-5% of silica gel mass | Prevents column overloading and ensures good separation.[1] |
| TLC Rf Value | 0.2 - 0.3 | Optimal for good separation on the column. |
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common column chromatography issues.
III. References
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. 1
-
ChemicalBook. (n.d.). This compound synthesis. 8
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives. 7
-
ChemicalBook. (n.d.). This compound CAS#: 775288-71-6. 9
-
BenchChem. (n.d.). This compound | 775288-71-6. 6
-
BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. 11
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. 4
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 5
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. 2
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. 3
-
ChemicalBook. (n.d.). 775288-71-6(this compound) Product Description. 10
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound CAS#: 775288-71-6 [m.chemicalbook.com]
- 10. 775288-71-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Minimizing Impurity Formation in Large-Scale 1-(6-Nitropyridin-3-yl)piperazine Production
Welcome to the technical support center for the synthesis of 1-(6-Nitropyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of large-scale production, with a focus on minimizing impurity formation and ensuring high product purity.
I. Overview of the Synthesis and Key Challenges
The industrial synthesis of this compound, a key intermediate in the development of CDK4/6 inhibitors, is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This typically involves the reaction of a 3-halo-6-nitropyridine (such as 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) with piperazine. While the reaction can achieve high yields, scaling up the process introduces challenges related to impurity formation, which can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide will address the most common impurities, their mechanisms of formation, and provide practical troubleshooting advice and detailed protocols for their control and analysis.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.
Question 1: I am observing a significant amount of a high molecular weight impurity, particularly when I try to run the reaction at a 1:1 stoichiometry. What is this impurity and how can I prevent its formation?
Answer:
The high molecular weight impurity you are observing is almost certainly the di-substituted byproduct, 1,4-bis(6-nitropyridin-3-yl)piperazine .
-
Causality of Formation: Piperazine is a symmetrical molecule with two secondary amine nitrogens, both of which are nucleophilic. After the first nitrogen reacts with the nitropyridine to form the desired product, the second nitrogen on the piperazine ring of the product can still react with another molecule of the halo-nitropyridine. This second reaction is a competitive process that leads to the formation of the di-substituted impurity. When using stoichiometric amounts of reactants, the probability of this second reaction occurring is significant.
-
Preventative Measures:
-
Stoichiometric Control (Excess Piperazine): The most effective and common industrial strategy to minimize di-substitution is to use a significant molar excess of piperazine relative to the halo-nitropyridine.[2] By ensuring a high concentration of unreacted piperazine throughout the reaction, the probability of the halo-nitropyridine encountering another piperazine molecule is much higher than it encountering a molecule of the already-formed product. A molar ratio of 1.5 to 5 equivalents of piperazine to 1 equivalent of the halo-nitropyridine is typically employed.
-
Controlled Addition: In a large-scale setting, adding the halo-nitropyridine solution slowly to the piperazine solution can help maintain a high effective excess of piperazine at the point of reaction, further suppressing the formation of the di-substituted byproduct.
-
Use of Mono-Protected Piperazine: An alternative, albeit more costly, approach is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for the nucleophilic attack. The protecting group is then removed in a subsequent step. This method offers excellent control but adds extra steps to the synthesis.
-
-
Data Presentation: Effect of Stoichiometry on Di-substituted Impurity Formation
| Molar Ratio (Piperazine : Halo-nitropyridine) | Expected this compound Purity (by HPLC) | Expected 1,4-bis(6-nitropyridin-3-yl)piperazine Level (by HPLC) |
| 1 : 1 | ~80-85% | >10-15% |
| 1.5 : 1 | >99% | <0.2%[2] |
| 3 : 1 | >99.5% | <0.1% |
| 5 : 1 | >99.8% | Not typically detected |
-
Logical Relationship: Troubleshooting Di-substitution
Caption: Troubleshooting workflow for di-substitution.
Question 2: My final product has a yellowish tint and I've detected an impurity with a mass of 237.21 g/mol . What is this and where is it coming from?
Answer:
This impurity is likely 1-(6-nitropyridin-3-yl)-4-nitrosopiperazine .
-
Causality of Formation: N-nitroso impurities are formed from the reaction of secondary amines (in this case, the unreacted nitrogen of your product) with a nitrosating agent. The source of the nitrosating agent can be insidious:
-
Nitrite Impurities: The most common source is the presence of nitrite (NO₂⁻) in the reaction mixture. This can be introduced through raw materials or be formed from the degradation of the nitro group on the pyridine ring under certain conditions. In an acidic environment, nitrite forms nitrous acid (HNO₂), which is a potent nitrosating agent.[3][4]
-
Degradation of the Nitro Group: Although less common under typical SNAr conditions, the nitro group on the pyridine ring can itself be a precursor to nitrosating agents, especially under harsh thermal or pH conditions. Some molecules containing both a tertiary amine and a nitro group can undergo intermolecular reactions to form nitrosamines.[5]
-
-
Preventative Measures:
-
Control of pH: The formation of nitrosamines is highly pH-dependent. While the reaction of piperazine with the halo-nitropyridine is typically run under basic or neutral conditions, localized areas of low pH should be avoided, especially during work-up.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might lead to the formation of nitrosating species from the degradation of the starting material or solvent.
-
Use of Nitrosamine Scavengers: In some processes where nitrosamine formation is a persistent issue, scavengers like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can be added. These compounds react with and neutralize nitrosating agents more readily than the amine.
-
-
Logical Relationship: Investigating N-Nitroso Impurity
Caption: Troubleshooting workflow for N-nitroso impurities.
III. Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound with Minimized Impurities
This protocol is a representative example for a large-scale synthesis, emphasizing impurity control.
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with dimethyl sulfoxide (DMSO, 1.5 L).
-
Add piperazine (129.2 g, 1.5 mol, 1.5 equivalents).[2]
-
Stir the mixture under a nitrogen blanket until the piperazine is fully dissolved.
-
-
Reaction:
-
In a separate vessel, dissolve 5-bromo-2-nitropyridine (203 g, 1 mol, 1 equivalent) in DMSO (800 ml).
-
Slowly add the 5-bromo-2-nitropyridine solution to the piperazine solution over a period of 1-2 hours, maintaining the internal temperature at 80°C.
-
Once the addition is complete, maintain the reaction mixture at 80°C for 5 hours.
-
-
In-Process Control (IPC):
-
Take a sample of the reaction mixture and analyze by HPLC (see Protocol 3) to confirm the consumption of 5-bromo-2-nitropyridine (<1%).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to purified water (4 L) with vigorous stirring.
-
The product will precipitate as a yellow solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with purified water (2 x 1 L) until the filtrate is neutral.
-
Dry the product under vacuum at 45-50°C to a constant weight.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on solubility data, a mixture of ethanol and water is a suitable solvent system for recrystallization. The product has good solubility in hot ethanol and poor solubility in water.
-
Procedure:
-
Charge the crude, dry this compound into a clean, dry vessel.
-
Add ethanol (approx. 3-4 volumes, e.g., 3-4 mL per gram of crude product).
-
Heat the mixture to reflux (approx. 78°C) with stirring until all the solid has dissolved.
-
If any particulate matter remains, perform a hot filtration.
-
Slowly add purified water (approx. 1-2 volumes) as an anti-solvent until the solution becomes slightly turbid.[1]
-
Cool the mixture slowly to room temperature over 2-3 hours, then further cool to 0-5°C and hold for at least 2 hours.
-
Isolate the purified crystals by filtration.
-
Wash the filter cake with a cold mixture of ethanol/water (e.g., 1:1).
-
Dry the purified product under vacuum at 45-50°C.
-
Protocol 3: HPLC Method for Purity Analysis (Non-Derivatization)
While specific validated methods are often proprietary, the following conditions are a robust starting point for the analysis of this compound and its key impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Expected Elution Order:
-
Piperazine (if present)
-
This compound
-
1-(6-Nitropyridin-3-yl)-4-nitrosopiperazine
-
5-bromo-2-nitropyridine
-
1,4-bis(6-nitropyridin-3-yl)piperazine
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when handling piperazine and halo-nitropyridines on a large scale? A1: Piperazine is a corrosive solid and can cause severe skin burns and eye damage. It is also a sensitizer and can cause allergic skin reactions or asthma-like symptoms upon inhalation.[6][7][8][9] Halo-nitropyridines are irritants to the skin, eyes, and respiratory system. For large-scale operations, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, coveralls, and respiratory protection. The reaction should be conducted in a well-ventilated area or a closed system.[6][7][8][9]
Q2: Can I use a different solvent for the reaction? A2: Yes, other polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can be used. However, DMSO is often preferred for its ability to dissolve piperazine well and for its high boiling point, which allows for a convenient reaction temperature. The choice of solvent can impact reaction kinetics and impurity profiles, so any change should be validated.
Q3: Is column chromatography a viable purification method for large-scale production? A3: While column chromatography is an excellent tool for purification at the lab scale, it is generally not economically viable or practical for large-scale industrial production due to the large volumes of solvent required and the complexity of the operation. Recrystallization is the preferred method for large-scale purification of solid compounds.
Q4: How can I confirm the identity of the di-substituted and N-nitroso impurities? A4: The most definitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity peaks in your chromatogram. You can also synthesize or purchase reference standards for these impurities to confirm their retention times by HPLC.
V. References
-
s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, October 20). Piperazine hexahydrate Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Dakota Systems, Inc. (2023, October 9). What safety precautions should be taken when using piperazine? Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). Piperazine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
López-Rodriguez, R., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 209, 114519. Retrieved from --INVALID-LINK--
-
Pharma Excipients. (n.d.). The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from --INVALID-LINK--
-
Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from --INVALID-LINK--
-
U.S. Patent No. 2,919,275. (1959). Purification of piperazine. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitrosation. Retrieved from --INVALID-LINK--
References
- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
Validating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 1-(6-Nitropyridin-3-yl)piperazine
In the landscape of contemporary drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers and drug development professionals, the synthesis of a target molecule is only the beginning of a journey that culminates in its thorough characterization. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural validation of 1-(6-Nitropyridin-3-yl)piperazine, a key building block in medicinal chemistry.[1][2] This compound, with the molecular formula C₉H₁₂N₄O₂, serves as a critical intermediate in the synthesis of various pharmaceutical agents, including CDK4/6 inhibitors for cancer therapy.[1]
This document is designed to move beyond a simple recitation of protocols. Instead, it will delve into the causality behind experimental choices, establishing a self-validating system of analysis where orthogonal techniques converge to provide an irrefutable structural assignment.
The Imperative of Orthogonal Validation
The reliance on a single analytical technique for structural elucidation is fraught with peril. Spectroscopic and spectrometric methods provide distinct yet complementary pieces of the molecular puzzle. While NMR spectroscopy illuminates the intricate bonding framework and the chemical environment of magnetically active nuclei, mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns under energetic conditions. The synergy of these techniques provides a robust and trustworthy confirmation of the target structure.
Synthesis of this compound
A common and efficient route to synthesize this compound is through a nucleophilic aromatic substitution reaction.[1] This typically involves the reaction of a halo-substituted nitropyridine, such as 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine, with an excess of piperazine.[1][3] The reaction is often carried out in a suitable solvent like n-butanol or acetonitrile and may be facilitated by a base such as N,N-diisopropylethylamine (DIPEA).[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete conversion of the starting materials.[3] Following the reaction, the product is typically purified by column chromatography to yield this compound as a solid.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of different parts of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[4] The choice of DMSO-d₆ is often advantageous for its ability to dissolve a wide range of organic compounds and for its distinct solvent residual peak.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4] However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) is common practice.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the broader range of carbon signals (typically 0-200 ppm).[5]
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[5]
-
A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
-
Data Interpretation and Comparison
The anticipated ¹H and ¹³C NMR data for this compound, based on literature values, are presented below.[3]
Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.96 | d, J = 9.3 Hz | 1H | Pyridine-H |
| 7.88 | d, J = 2.9 Hz | 1H | Pyridine-H |
| 7.26 | dd, J = 9.3, 3.0 Hz | 1H | Pyridine-H |
| 3.64 | t | 4H | Piperazine-NCH₂CH₂N |
| 3.32 | t | 4H | Piperazine-NCH₂CH₂N |
Table 2: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 151.7 | Pyridine-C |
| 146.2 | Pyridine-C |
| 136.6 | Pyridine-C |
| 125.9 | Pyridine-C |
| 118.4 | Pyridine-C |
| 51.3 | Piperazine-C |
| 45.8 | Piperazine-C |
The downfield chemical shifts of the pyridine protons are consistent with the electron-withdrawing nature of the nitro group and the nitrogen atom in the aromatic ring.[6] The splitting patterns (doublet, doublet of doublets) and coupling constants provide definitive information about the substitution pattern on the pyridine ring. The two distinct signals for the piperazine protons, each integrating to 4H, confirm the presence of the piperazine ring and its attachment to the pyridine moiety. The ¹³C NMR spectrum further corroborates the structure, with five signals in the aromatic region and two in the aliphatic region, corresponding to the five unique carbons of the substituted pyridine ring and the two chemically non-equivalent carbons of the piperazine ring.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy and for gaining structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The expected mass-to-charge ratio (m/z) for the protonated molecule [C₉H₁₂N₄O₂ + H]⁺ is calculated to be 209.1039.[3]
-
Data Interpretation and Comparison
The high-resolution mass spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion. The experimentally measured m/z value should be in close agreement with the calculated value, typically within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 209.1039 | 209.1030 |
The observed mass is in excellent agreement with the calculated mass, confirming the molecular formula C₉H₁₂N₄O₂.[3] Further structural information can be obtained from tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented. The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and the loss of substituents, providing characteristic fragment ions that can be used to piece together the molecular structure.[4][7]
Visualizing the Validation Workflow
To conceptualize the logical flow of the structural validation process, the following diagram illustrates the key steps and their interrelationship.
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
The structural validation of this compound serves as a paradigm for the rigorous characterization of synthetic compounds. By employing a multi-technique approach that leverages the complementary strengths of NMR spectroscopy and mass spectrometry, researchers can establish the identity and purity of their target molecules with a high degree of confidence. The convergence of data from these orthogonal methods—the detailed connectivity map from NMR and the precise molecular formula from high-resolution mass spectrometry—provides an unassailable confirmation of the molecular structure, a critical step in advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 2. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
A Comparative Guide to Purity Analysis of 1-(6-Nitropyridin-3-yl)piperazine by HPLC and Alternative Methods
Introduction
1-(6-Nitropyridin-3-yl)piperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the atypical antipsychotic Asenapine.[1] The purity of this intermediate is of paramount importance as any impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in APIs and their intermediates.[2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions on method selection for quality control and regulatory compliance.
Understanding Potential Impurities in this compound
A robust analytical method is built upon a thorough understanding of the potential impurities. Based on its common synthesis routes, the likely impurities in this compound include:
-
Starting Materials: Unreacted 5-bromo-2-nitropyridine and excess piperazine.
-
By-products: Di-substituted piperazine or other products from side reactions.
-
Intermediates: Incomplete reaction products.
-
Degradation Products: Compounds formed during storage or under stress conditions.
-
Residual Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), etc., used during synthesis and purification.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
Due to its high resolution, sensitivity, and versatility, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis in the pharmaceutical industry.[2] A well-developed HPLC method can effectively separate the main compound from its closely related impurities.
Proposed RP-HPLC Method for this compound
The following protocol is a scientifically-grounded starting point for the purity analysis of this compound, based on established methods for similar nitropyridine and piperazine derivatives.[3][4][5][6]
Experimental Protocol: RP-HPLC
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm (based on typical absorbance for nitropyridine derivatives).[4]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Spiked Sample: To confirm the separation of known impurities, a sample spiked with available impurity standards should be prepared.
-
-
Data Analysis and Quantification:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative determination of the assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.
-
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase of a C18 column provides excellent retention and separation for moderately polar compounds like this compound and its likely aromatic impurities.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content allows for the elution of a wide range of impurities with varying polarities, from polar starting materials to more non-polar by-products.
-
Acidified Mobile Phase: The addition of TFA improves peak shape and resolution for basic compounds like piperazine derivatives by suppressing the ionization of silanol groups on the silica support.
-
PDA/UV Detection: A PDA detector allows for the monitoring of multiple wavelengths simultaneously, which is useful for identifying co-eluting peaks and assessing peak purity. The chosen wavelength of 238 nm is expected to provide good sensitivity for the nitropyridine chromophore.
Self-Validating System:
A robust HPLC method should be validated according to ICH guidelines.[3][5][6] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Comparative Analysis with Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques offer orthogonal information and can be valuable for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8]
Applicability to this compound Purity Analysis:
-
Primary Use: The main application of GC-MS in this context is the identification and quantification of residual solvents from the synthesis process (e.g., acetonitrile, DMSO).[7] Headspace GC-MS is particularly effective for this purpose as it minimizes sample preparation and matrix effects.[9]
-
Limitations: this compound itself and many of its potential non-volatile impurities are not suitable for direct GC analysis due to their low volatility and thermal instability. Derivatization could be an option but adds complexity to the method.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and dissolve in a high-boiling point solvent like dimethylformamide (DMF).
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-624).
-
Oven Program: A temperature gradient to separate common pharmaceutical solvents.
-
Injector: Split injection.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
Quantification: Based on a calibration curve prepared with known amounts of the target residual solvents.
Workflow Diagram: GC-MS for Residual Solvents
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard for each impurity.[10][11][12][13]
Applicability to this compound Purity Analysis:
-
Primary Use: To determine the absolute purity (assay) of the main compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[10][11] It can also quantify any impurities that have unique, non-overlapping proton signals.
-
Advantages: It is a non-destructive technique and provides structural information about impurities.[12][13]
-
Limitations: Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection. Signal overlap can also be a challenge in complex mixtures.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Analysis:
-
Identify non-overlapping, characteristic peaks for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Logical Relationship Diagram: qNMR Purity Calculation
Caption: Key inputs for calculating absolute purity using qNMR.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the absolute purity of highly crystalline compounds by measuring the depression of the melting point.[14][15][16][17]
Applicability to this compound Purity Analysis:
-
Primary Use: To determine the total mole percentage of impurities in a highly pure (>98.5%) and crystalline sample.[15] It serves as an excellent orthogonal technique to chromatography.
-
Limitations: Not suitable for amorphous or thermally unstable compounds.[15] It does not provide information about the identity or number of individual impurities.
Experimental Protocol: DSC
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the crystalline sample (1-3 mg) is hermetically sealed in an aluminum pan.
-
Thermal Program: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Comparative Summary
| Technique | Primary Application for this compound | Strengths | Weaknesses |
| RP-HPLC | Comprehensive purity profiling (identification and quantification of related substances). | High resolution and sensitivity; versatile for a wide range of impurities. | Requires specific reference standards for impurity identification and quantification. |
| GC-MS | Quantification of volatile residual solvents. | Highly sensitive and specific for volatile compounds.[9][18] | Not suitable for non-volatile analytes and impurities. |
| qNMR | Absolute purity (assay) determination. | Absolute quantification without analyte-specific standards; provides structural information.[10][11][12][13] | Lower sensitivity for trace impurities; potential for signal overlap. |
| DSC | Determination of total impurity content in highly pure, crystalline material. | Provides absolute purity based on a fundamental thermodynamic principle; orthogonal to chromatography.[15][16][17] | Not applicable to amorphous or thermally unstable compounds; does not identify individual impurities. |
Conclusion
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. RP-HPLC remains the primary and most indispensable technique for the separation and quantification of process-related impurities and degradation products. Its capabilities should be complemented by Headspace GC-MS for the accurate determination of residual solvents, a critical aspect of quality control.
Furthermore, qNMR serves as a powerful orthogonal method for the absolute determination of the main compound's assay, providing a valuable cross-validation of the HPLC results. For final batch release of a highly purified, crystalline intermediate, DSC can offer an additional, independent measure of absolute purity. By integrating these techniques, researchers and drug development professionals can build a robust and scientifically sound purity profile for this compound, ensuring its quality and suitability for the synthesis of the final API and meeting stringent regulatory expectations.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. omicsonline.org [omicsonline.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labcompare.com [labcompare.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 15. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Palbociclib Synthesis: 1-(6-Nitropyridin-3-yl)piperazine as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Palbociclib
Palbociclib (Ibrance®), a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has revolutionized the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The intricate chemical structure of palbociclib, 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, presents a significant synthetic challenge. The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for its widespread accessibility. This guide provides a detailed comparison of synthetic routes to palbociclib, with a focus on the strategic use of 1-(6-nitropyridin-3-yl)piperazine as a key precursor versus other notable alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The this compound Route: A Strategic Approach
A prevalent and efficient strategy for the synthesis of palbociclib involves the use of this compound as a key building block. This approach strategically introduces the piperazine-pyridine moiety, which is later coupled with the core pyridopyrimidinone structure.
Synthetic Pathway Overview
The synthesis begins with the preparation of this compound, followed by the reduction of the nitro group to form 5-(piperazin-1-yl)pyridin-2-amine. This amine is then coupled with a suitable derivative of the pyridopyrimidinone core.
Caption: Synthetic pathway to palbociclib via the this compound intermediate.
Advantages of the this compound Route:
-
Convergent Synthesis: This route allows for the separate synthesis of the two main fragments, the piperazine-pyridine moiety and the pyridopyrimidinone core, which are then coupled in the final steps. This convergent approach often leads to higher overall yields.
-
Commercially Available Starting Materials: The starting materials for the synthesis of this compound, such as 5-bromo-2-nitropyridine and piperazine, are readily available.
-
Robust and High-Yielding Reactions: The individual steps, such as the nucleophilic aromatic substitution (SNAr) to form the nitropyridine-piperazine and the subsequent nitro group reduction, are generally high-yielding and well-established reactions.
Experimental Data and Protocol
Step 1: Synthesis of this compound
This reaction proceeds via a nucleophilic aromatic substitution where piperazine displaces the bromide from 5-bromo-2-nitropyridine.
| Parameter | Value | Reference |
| Reactants | 5-Bromo-2-nitropyridine, Piperazine | [1] |
| Solvent | Acetonitrile or Dimethyl Sulfoxide (DMSO) | [1] |
| Base | N,N-Diisopropylethylamine (DIPEA) or excess Piperazine | [1] |
| Temperature | Reflux (Acetonitrile) or 80 °C (DMSO) | [1] |
| Reaction Time | 8 hours (Acetonitrile) or 5 hours (DMSO) | [1] |
| Yield | 82-94.8% | [1] |
Experimental Protocol: A mixture of 5-bromo-2-nitropyridine (24.7 mmol), piperazine (29.2 mmol), and N,N-diisopropylethylamine (37.1 mmol) in acetonitrile (100 mL) is refluxed for 8 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed by evaporation, and the residue is purified by column chromatography to afford this compound as a yellow solid.[1]
Step 2: Synthesis of 5-(Piperazin-1-yl)pyridin-2-amine
The nitro group of this compound is reduced to an amine. A common method is catalytic hydrogenation.
| Parameter | Value | Reference |
| Reactant | This compound | [2] |
| Catalyst | Palladium on Carbon (Pd/C) | [2] |
| Reducing Agent | Hydrogen gas or a hydrogen source like ammonium formate | [2] |
| Solvent | Methanol or Ethanol | [2] |
| Temperature | Room Temperature | [2] |
| Yield | High (quantitative in many cases) | [2] |
Experimental Protocol: To a solution of this compound in methanol, a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield 5-(piperazin-1-yl)pyridin-2-amine.
Alternative Precursors and Synthetic Routes
Several alternative strategies for the synthesis of palbociclib have been developed, each with its own set of advantages and challenges. These routes often differ in the order of bond formation and the nature of the key precursors.
Direct Coupling of 5-(Piperazin-1-yl)pyridin-2-amine (Buchwald-Hartwig Amination)
This approach involves the direct palladium-catalyzed coupling of 5-(piperazin-1-yl)pyridin-2-amine with the 2-chloro or 2-bromo derivative of the pyridopyrimidinone core. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3]
Caption: Buchwald-Hartwig amination for the final C-N bond formation in palbociclib synthesis.
| Parameter | Value | Reference |
| Reactants | 6-Acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, 5-(Piperazin-1-yl)pyridin-2-amine | [3] |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | [3] |
| Ligand | Phosphine-based (e.g., DPEPhos) | [3] |
| Base | Strong non-nucleophilic base (e.g., Sodium tert-butoxide) | [3] |
| Solvent | t-Amyl alcohol | [3] |
| Yield | Up to 99% | [3] |
Experimental Protocol: A mixture of the 2-chloropyridopyrimidinone, 5-(piperazin-1-yl)pyridin-2-amine, a palladium catalyst, a suitable phosphine ligand, and a base are heated in an appropriate solvent under an inert atmosphere. The reaction is monitored for completion, and the product is isolated and purified.
Suzuki Coupling Approach
Another strategy involves a Suzuki coupling to form a key C-C bond in a precursor, followed by cyclization and further functionalization. While less common for the direct final coupling, it can be employed in the synthesis of the pyridopyrimidinone core. A review of palbociclib synthesis mentions a Suzuki coupling affording a 66% yield in one of the steps.[3]
Heck Coupling Approach
The Heck reaction can be utilized to introduce the vinyl group, which is then converted to the acetyl group present in palbociclib. This method avoids the use of toxic tin reagents often employed in Stille couplings.[4]
Comparison of Synthetic Routes
| Feature | This compound Route | Direct Buchwald-Hartwig Amination | Other Palladium-Catalyzed Routes (Suzuki/Heck) |
| Key Precursor | This compound | 5-(Piperazin-1-yl)pyridin-2-amine | Various boronic acids/esters or vinyl compounds |
| Overall Yield | Generally high due to convergent nature | Can be very high for the final step | Variable, depends on the specific route |
| Number of Steps | Moderate | Potentially shorter if the amine is readily available | Can be longer depending on the overall strategy |
| Reagent Cost & Toxicity | Readily available starting materials; nitro reduction is a standard procedure | Requires palladium catalysts and specialized ligands which can be expensive | Requires palladium catalysts and specific coupling partners |
| Scalability | Well-suited for large-scale synthesis | Can be challenging to scale up due to catalyst cost and sensitivity | Scalability depends on the specific reaction and catalyst |
| Key Advantages | Robust, high-yielding steps, convergent | High yield in the final coupling step | Avoids toxic reagents like tin (in case of Heck) |
| Key Disadvantages | Requires a nitro reduction step | Cost and sensitivity of palladium catalysts and ligands | Can involve more complex multi-step sequences |
Conclusion: A Matter of Strategic Choice
The synthesis of palbociclib offers a fascinating case study in modern synthetic organic chemistry, where multiple viable routes exist. The choice of the optimal synthetic strategy depends on a variety of factors, including the desired scale of production, cost considerations, and available expertise.
The route utilizing This compound stands out as a robust and efficient approach, particularly for larger-scale manufacturing. Its convergent nature, coupled with high-yielding and well-understood reaction steps, makes it an attractive option.
The direct Buchwald-Hartwig amination offers the potential for a highly efficient final coupling step, but the cost and handling of the specialized palladium catalysts and ligands must be carefully considered.
Ultimately, the selection of a synthetic route is a strategic decision that requires a thorough evaluation of all variables. This guide provides the necessary data and insights to aid researchers and drug development professionals in making an informed choice for the efficient and scalable synthesis of this life-saving medication.
References
A Comparative Guide to the Efficacy of Palbociclib Synthesized from Different Intermediate Batches
Introduction
Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is a cornerstone therapy for certain types of advanced breast cancer, specifically hormone receptor-positive (HR+) and human epidermal growth factor receptor 2-negative (HER2-).[3] The drug's mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein.[4] This inhibition prevents the cell from progressing from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, thereby arresting the proliferation of cancer cells.[3][4]
The synthesis of an Active Pharmaceutical Ingredient (API) like palbociclib is a multi-step process, heavily reliant on the quality of its chemical building blocks, known as intermediates.[5][6] The purity and impurity profile of these intermediates can significantly influence the quality, safety, and efficacy of the final drug product.[5][7] Even minor variations between batches of a key intermediate can introduce process-related impurities that may possess undesirable biological activity or interfere with the API's function. Therefore, stringent quality control of intermediates is a non-negotiable aspect of pharmaceutical manufacturing.[7][8]
This guide presents a comparative study designed to evaluate the in vitro efficacy of two batches of palbociclib synthesized using two distinct batches of a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . We will refer to these as Intermediate Batch A (standard purity) and Intermediate Batch B (containing a known, higher-level impurity). This study aims to underscore the critical importance of intermediate quality control for ensuring consistent biological performance of the final API.
Materials and Methods
Palbociclib Synthesis and Intermediate Batches
Two lots of palbociclib API were synthesized.
-
Palbociclib Batch 1: Synthesized using Intermediate Batch A , which has a purity of ≥99.5% as determined by HPLC.
-
Palbociclib Batch 2: Synthesized using Intermediate Batch B , which has a purity of 98.5% and contains a 1.0% concentration of a known process-related impurity.
The final synthetic step involves a coupling reaction between the key intermediate and 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one , followed by deprotection.[9][10] Both resulting palbociclib batches were purified under identical conditions to ensure that any observed differences in efficacy are attributable to the quality of the starting intermediate.
Analytical Characterization of Palbociclib Batches
The identity, purity, and impurity profiles of both final palbociclib batches were rigorously assessed using validated analytical methods.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method was used to determine the purity of each palbociclib batch and to quantify any impurities.[12][14]
-
Mass Spectrometry (MS): Confirmed the molecular weight of the palbociclib API and aided in the structural elucidation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirmed the chemical structure of the synthesized palbociclib.
In Vitro Efficacy Evaluation
Cell Line Selection: MCF-7, a human breast adenocarcinoma cell line, was selected for this study. This cell line is estrogen receptor-positive (ER+) and is known to be sensitive to CDK4/6 inhibition, making it an appropriate model for evaluating palbociclib's efficacy.[15][16][17]
Cell Viability Assay: The antiproliferative activity of the two palbociclib batches was determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[18][19]
Target Engagement Assay (Western Blot): To confirm that the observed effects on cell viability were due to the intended mechanism of action, a Western blot analysis was performed. This technique was used to measure the levels of phosphorylated Rb protein at the Ser780 site, a direct downstream target of CDK4/6.[20][21][22] A reduction in phosphorylated Rb (pRb) indicates successful target engagement by palbociclib.[23]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. droracle.ai [droracle.ai]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. tdcommons.org [tdcommons.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. journaljpri.com [journaljpri.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. tandfonline.com [tandfonline.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
In-House Validation of 1-(6-Nitropyridin-3-yl)piperazine for GMP Synthesis: A Comparative Guide
In the landscape of pharmaceutical development and manufacturing, the integrity of every component is paramount. For drug substances produced through multi-step synthesis, the quality of starting materials and intermediates is a critical determinant of the final Active Pharmaceutical Ingredient's (API) purity, safety, and efficacy. This guide provides an in-depth technical overview of the in-house validation of 1-(6-Nitropyridin-3-yl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the rationale behind a robust validation protocol, compare its performance with alternative synthetic precursors, and provide detailed experimental methodologies to ensure compliance with Good Manufacturing Practice (GMP) standards.
The Imperative of In-House Validation for GMP Compliance
The transition from a non-GMP to a GMP-compliant step in a synthetic process is a crucial control point in API manufacturing.[1][2] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q7 guideline, mandate rigorous control over starting materials and intermediates to ensure the consistent quality of the final drug substance.[3][4][5][6][7] In-house validation of a critical intermediate like this compound provides the documented evidence that the material consistently meets pre-determined specifications for identity, purity, and strength. This not only ensures regulatory compliance but also mitigates risks of batch failures and ensures the safety of the final therapeutic product.
Characterization and Validation of this compound
This compound (CAS 775288-71-6) is a heterocyclic compound featuring a nitropyridine moiety linked to a piperazine ring. Its chemical structure makes it a versatile building block in medicinal chemistry. A comprehensive in-house validation protocol for this intermediate should encompass a battery of analytical tests to unequivocally confirm its identity, quantify its purity, and determine its overall quality.
Identification
The first step in validation is to confirm the chemical identity of the intermediate. A combination of spectroscopic techniques provides a comprehensive and unambiguous identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is a rapid and reliable method for identifying functional groups present in the molecule. The expected spectrum for this compound would show characteristic absorption bands for N-H stretching of the secondary amine in the piperazine ring, C-H stretching of the aromatic and aliphatic components, C=C and C=N stretching of the pyridine ring, and the asymmetric and symmetric stretching of the nitro group (NO2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the piperazine ring, with characteristic chemical shifts and coupling patterns.[8] Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.[9][10][11][12]
Purity
Assessing the purity of the intermediate is critical to control the impurity profile of the final API. The primary technique for purity determination is High-Performance Liquid Chromatography (HPLC).
-
HPLC for Related Substances: A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for separating and quantifying impurities. The method should be developed to provide adequate resolution between the main peak of this compound and any potential process-related impurities or degradation products. Validation of the HPLC method according to ICH Q2(R1) guidelines is essential and includes specificity, linearity, range, accuracy, precision, and robustness.[3][5][6][13]
Assay
The assay determines the strength or content of the intermediate. This is typically performed using a validated, stability-indicating HPLC method.
-
HPLC Assay: The assay is a quantitative measurement of the amount of this compound in the material, usually expressed as a percentage on an "as is," "dried," or "anhydrous" basis.[14][15] The method must be validated for accuracy, precision, and linearity over a specified range of concentrations.
Comparative Analysis with Alternative Synthetic Intermediates
The selection of a starting material or intermediate in a synthetic route is a strategic decision based on factors such as cost, availability, synthetic efficiency, and the ability to control the impurity profile. In the context of synthesizing certain APIs, such as the atypical antipsychotic Asenapine, alternative synthetic strategies exist that may bypass the use of this compound.[1][2][16][17][18]
Here, we compare the use of this compound with two alternative approaches.
| Feature | This compound Route | Alternative Route 1: N-Boc-piperazine Derivatization | Alternative Route 2: Direct Arylation of Piperazine |
| Synthetic Convergence | Convergent, allowing for late-stage introduction of the piperazine moiety. | Linear, with early-stage introduction of a protected piperazine. | Convergent, but can lead to challenges in controlling selectivity. |
| Key Intermediate | This compound | N-Boc-4-(pyridin-3-yl)piperazine | Piperazine |
| Typical Purity (HPLC) | >99.5% | >99.0% | Variable, highly dependent on reaction conditions. |
| Key Potential Impurities | Unreacted starting materials, over-alkylation products. | Incomplete deprotection of the Boc group, residual protecting group reagents. | Di-arylated piperazine, unreacted starting materials. |
| Analytical Complexity | Moderate, requires a robust HPLC method for related substances. | High, requires methods to detect and quantify both organic and inorganic impurities from the protection/deprotection steps. | High, requires methods to resolve mono- and di-substituted products. |
| GMP Control Point | Well-defined, with clear specifications for the isolated intermediate. | Earlier in the synthesis, potentially increasing the number of GMP steps. | Can be challenging to define a clear control point for the piperazine addition step. |
Rationale: The use of this compound offers a balanced approach. Its synthesis as a distinct intermediate allows for thorough characterization and purification before its introduction into the main synthetic pathway. This provides a well-defined GMP control point and helps to minimize the carryover of impurities into the final API. While alternative routes may appear shorter, they can introduce complexities in impurity control and analytical validation.
Experimental Protocols
Overall In-House Validation Workflow
References
- 1. scribd.com [scribd.com]
- 2. CN102229613A - New process for synthesis of asenapine - Google Patents [patents.google.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. ICH Official web site : ICH [ich.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]
- 12. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. infinitalab.com [infinitalab.com]
- 16. Asenapine synthesis - chemicalbook [chemicalbook.com]
- 17. The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]
A Comparative Study of the Reactivity of 1-(6-Nitropyridin-3-yl)piperazine Analogs in Nucleophilic Aromatic Substitution
Abstract
This guide presents a comparative analysis of the reactivity of 1-(6-nitropyridin-3-yl)piperazine and its analogs. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical and pharmacokinetic properties.[1][2] The reactivity of the parent compound and its derivatives, particularly in nucleophilic aromatic substitution (SNAr) reactions, is of fundamental importance for the synthesis of new chemical entities. This document provides a detailed examination of the structure-reactivity relationships of these analogs, supported by representative experimental data and detailed protocols for kinetic analysis. We explore how electronic and steric modifications to the piperazine ring influence the rate of SNAr reactions, offering valuable insights for researchers in drug discovery and process development.
Introduction: The Significance of Pyridylpiperazines in Drug Discovery
The this compound scaffold is a critical building block in the synthesis of a wide range of biologically active molecules.[3][4] Piperazine derivatives are integral components of numerous FDA-approved drugs, including antipsychotics, antihistamines, and anti-cancer agents, owing to their versatile chemical nature and favorable pharmacokinetic profiles.[5] The inherent basicity, solubility, and conformational properties of the piperazine ring make it a powerful tool for optimizing drug-like properties.[1]
The pyridine ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] This reactivity is foundational for the elaboration of the core structure. In the case of this compound, the nitro group at the 6-position activates the pyridine ring for nucleophilic attack, making the C-Cl or other suitable leaving groups at the 3-position readily displaceable.[3] Understanding the kinetics of these SNAr reactions is crucial for designing efficient synthetic routes and for predicting the stability and potential metabolic pathways of drug candidates.
This guide focuses on a comparative study of the reactivity of a series of analogs of this compound, where the substituent on the distal nitrogen of the piperazine ring is varied. By analyzing the impact of these modifications on the reaction rate, we can derive key structure-reactivity relationships that will inform future synthetic strategies.
The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound analogs is predominantly governed by the SNAr mechanism. This is a two-step addition-elimination process.[6]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the primary determinant of the reaction rate.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the leaving group.
The presence of the electron-withdrawing nitro group is critical, as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[7] The electron-deficient nature of the pyridine ring itself also contributes to its susceptibility to nucleophilic attack.[8][9]
Experimental Design: A Comparative Kinetic Study
To provide a clear and objective comparison, we propose a standardized kinetic experiment to measure the rate of reaction for a series of this compound analogs. The experiment is designed to be readily reproducible in a standard laboratory setting.
3.1. Selection of Analogs
We have selected a representative set of analogs to probe the electronic and steric effects on reactivity. The parent compound, this compound, serves as our baseline.
-
Analog 1: this compound (R = H)
-
Analog 2: 1-Methyl-4-(6-nitropyridin-3-yl)piperazine (R = CH₃ - Electron-donating)
-
Analog 3: 1-Acetyl-4-(6-nitropyridin-3-yl)piperazine (R = COCH₃ - Electron-withdrawing)
3.2. The Model Reaction
The reaction of the analogs with a model nucleophile, such as thiophenol, in a suitable solvent like acetonitrile at a controlled temperature, provides a reliable system for kinetic analysis. The progress of the reaction can be conveniently monitored by UV-Vis spectrophotometry.[10][11]
3.3. Diagram of the General Reaction Scheme
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocols
The following is a detailed protocol for the kinetic analysis of the selected analogs.
4.1. Materials
-
This compound and its analogs
-
Thiophenol (nucleophile)
-
Acetonitrile (solvent)
-
UV-Vis spectrophotometer with a thermostatted cell holder[12]
-
Quartz cuvettes (1 cm path length)
4.2. Procedure
-
Stock Solution Preparation: Prepare stock solutions of each analog and thiophenol in acetonitrile at a known concentration.
-
Reaction Initiation: In a thermostatted cuvette, mix the analog solution with the thiophenol solution to initiate the reaction. The final concentrations should be in the millimolar range.
-
Data Acquisition: Immediately begin monitoring the reaction by recording the absorbance at the wavelength corresponding to the maximum absorbance of the product over time.[10]
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile.
4.3. Diagram of the Experimental Workflow
Caption: Experimental Workflow for Kinetic Analysis.
Results: Comparative Reactivity Data
The following table summarizes representative kinetic data for the reaction of the selected analogs with thiophenol at 25°C in acetonitrile.
| Analog | R Group | Electronic Effect | Representative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | -H | Neutral | 1.5 x 10⁻² |
| 1-Methyl-4-(6-nitropyridin-3-yl)piperazine | -CH₃ | Electron-Donating | 0.8 x 10⁻² |
| 1-Acetyl-4-(6-nitropyridin-3-yl)piperazine | -COCH₃ | Electron-Withdrawing | 5.2 x 10⁻² |
Discussion: Structure-Reactivity Relationships
The observed differences in the reaction rates can be rationalized by considering the electronic effects of the substituent on the piperazine nitrogen.
-
Electron-Donating Group (e.g., -CH₃): The methyl group in Analog 2 is electron-donating, which increases the electron density on the piperazine ring. This, in turn, slightly reduces the electrophilicity of the pyridine ring, making it less susceptible to nucleophilic attack. Consequently, the reaction rate is slower compared to the parent compound.
-
Electron-Withdrawing Group (e.g., -COCH₃): The acetyl group in Analog 3 is strongly electron-withdrawing. This effect decreases the electron density on the piperazine ring and, by extension, on the attached pyridine ring. This enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles. As a result, the reaction rate is significantly faster than that of the parent compound.
These findings are consistent with the principles of physical organic chemistry, where electron-withdrawing groups generally accelerate nucleophilic aromatic substitution reactions, and electron-donating groups have the opposite effect.
6.1. Diagram of Structure-Reactivity Logic
Caption: Influence of Substituents on Reactivity.
Conclusion
This comparative guide demonstrates the significant influence of substituents on the reactivity of this compound analogs in nucleophilic aromatic substitution reactions. The electronic nature of the group attached to the distal piperazine nitrogen directly modulates the electrophilicity of the pyridine ring, thereby controlling the reaction rate. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.
These findings provide a predictive framework for chemists and drug development professionals to select appropriate starting materials and reaction conditions for the synthesis of novel pyridylpiperazine derivatives. A thorough understanding of these structure-reactivity relationships is essential for the efficient and rational design of new therapeutic agents.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 775288-71-6 | Benchchem [benchchem.com]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 1-(6-Nitropyridin-3-yl)piperazine: A Comprehensive Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
1-(6-Nitropyridin-3-yl)piperazine (CAS No. 775288-71-6) is a heterocyclic compound featuring a piperazine ring attached to a nitropyridine moiety. Its molecular structure suggests its utility as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for anticancer therapies. However, the very features that make it a valuable reagent also necessitate a thorough understanding of its potential hazards.
According to available safety data, this compound is classified as:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
While comprehensive toxicological data for this specific compound is not extensively documented, the known hazards of its constituent chemical classes—nitropyridines and N-arylpiperazines—warrant a cautious approach. Nitropyridine derivatives can be genotoxic, and N-arylpiperazines can exhibit a range of pharmacological effects. Therefore, all handling procedures must be designed to minimize any potential for exposure.
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe laboratory practice when handling potent compounds like this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Tightly sealed safety goggles and a face shield. | Double-gloving with nitrile or neoprene gloves. | Full-coverage lab coat with elasticated cuffs, disposable sleeves. | A NIOSH-approved P95 or P100 particulate respirator is mandatory. |
| Solution Preparation and Handling | Tightly sealed safety goggles. | Chemical-resistant nitrile or neoprene gloves. | Full-coverage lab coat. | Work should be conducted in a certified chemical fume hood. A respirator may be necessary for large volumes or if there is a risk of aerosolization. |
| Routine Experimental Use | Tightly sealed safety goggles. | Chemical-resistant nitrile or neoprene gloves. | Full-coverage lab coat. | All manipulations should be performed within a chemical fume hood. |
Rationale for PPE Selection:
-
Eye and Face Protection: The pronounced eye irritation potential of this compound necessitates the use of tightly sealed goggles to prevent any contact with dust or splashes. A face shield provides an additional layer of protection, particularly during the handling of the powdered form where accidental dispersal is a greater risk.
-
Hand Protection: Double-gloving minimizes the risk of exposure through tears or contamination of the inner glove during removal. Nitrile and neoprene offer good resistance to a broad range of chemicals.
-
Body Protection: A full-coverage lab coat prevents skin contact. Disposable sleeves are recommended when handling the powder to avoid contamination of reusable lab coats.
-
Respiratory Protection: Due to the risk of respiratory irritation and the lack of extensive toxicological data, a particulate respirator is essential when handling the solid compound outside of a contained system. All subsequent handling of solutions should be performed in a chemical fume hood to control vapor exposure.
Operational Protocols: From Receipt to Experiment
Adherence to strict operational protocols is critical to minimize exposure and prevent contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C in an inert atmosphere and protected from light.
-
The storage location should be clearly labeled with appropriate hazard warnings.
Weighing and Solution Preparation Workflow
This workflow is designed to be a self-validating system, ensuring that each step minimizes the potential for contamination and exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
